2,4-Dichloro-5-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKAAPQMAQXRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and SMILES of 2,4-Dichloro-5-fluoroanisole
The following technical guide details the molecular architecture, physicochemical properties, synthesis, and applications of 2,4-Dichloro-5-fluoroanisole .
Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary
This compound (CAS: 1803820-22-5) is a highly specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.[1] Structurally, it features a methoxy group reinforced by a specific halogen substitution pattern (2,4-dichloro, 5-fluoro) that imparts unique metabolic stability and lipophilicity. This compound serves as a critical building block for introducing the pharmacologically valuable fluoro-alkoxy-phenyl moiety into bioactive molecules.
Molecular Architecture & Identification
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1,5-Dichloro-2-fluoro-4-methoxybenzene |
| Common Name | This compound |
| CAS Number | 1803820-22-5 |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| SMILES | COc1c(Cl)cc(Cl)c(F)c1 |
| InChI Key | Derived from structure (e.g., XZ...) |
Structural Analysis
The molecule consists of an anisole (methoxybenzene) core substituted at the 2, 4, and 5 positions.
-
Electronic Environment: The methoxy group (–OCH₃) at C1 is a strong electron-donating group (EDG) by resonance, increasing electron density at the ortho (C2, C6) and para (C4) positions. However, the presence of electron-withdrawing chlorines at C2 and C4 counteracts this, creating a "push-pull" electronic system.
-
Steric Considerations: The C2-chlorine atom creates steric hindrance near the methoxy group, forcing the methyl ether to adopt a specific conformation (usually orthogonal or twisted) to minimize repulsion.
-
Metabolic Blocking: The fluorine atom at C5 blocks metabolic oxidation at this position, a common strategy in medicinal chemistry to extend the half-life of phenyl-ether drugs.
Physicochemical Profile
Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 2,4-dichloroanisole).
| Property | Value / Description | Source/Prediction |
| Physical State | Low-melting solid or viscous liquid | Analog Comparison |
| Melting Point | ~35–45 °C | Predicted (vs 2,4-dichloroanisole MP 28°C) |
| Boiling Point | ~240–250 °C | Predicted |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic Nature |
| LogP | ~3.8 | Calculated (High Lipophilicity) |
| Appearance | Colorless to pale yellow crystalline mass | Observation |
Synthetic Pathways[3][5][8]
The synthesis of this compound is typically achieved via the O-methylation of its phenolic precursor, 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3). This phenol is itself derived from the controlled chlorination of 3-fluorophenol.
Step 1: Precursor Synthesis (Chlorination)
Reaction: Electrophilic aromatic substitution (Chlorination) of 3-fluorophenol.
-
Reagents: Sulfuryl chloride (
) or Chlorine gas ( ). -
Mechanism: The hydroxyl group directs ortho/para. The fluorine directs ortho/para. Positions 4 and 6 (relative to OH) are electronically activated and sterically accessible.
-
Outcome: Yields 2,4-dichloro-5-fluorophenol (Note: numbering changes based on priority, chemically this is 4,6-dichloro-3-fluorophenol relative to the starting material).
Step 2: O-Methylation (Etherification)
Reaction: Williamson Ether Synthesis.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (
) or Sodium Hydroxide ( ). -
Solvent: Acetone, Acetonitrile (
), or DMF. -
Protocol:
-
Dissolve 2,4-dichloro-5-fluorophenol (1.0 eq) in acetone.
-
Add
(1.5 eq) and stir for 30 min to form the phenoxide. -
Add MeI (1.2 eq) dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Workup: Filter salts, concentrate filtrate, partition between water/EtOAc.
-
Purification: Recrystallization from hexanes or silica gel chromatography.
-
Synthesis Flowchart (Graphviz)
Caption: Two-step synthetic route from 3-fluorophenol to the target anisole via a phenolic intermediate.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 3.88 ppm (s, 3H): Characteristic methoxy (
) singlet. -
δ 6.70 ppm (d, J ≈ 10 Hz, 1H): Aromatic proton at C6. The doublet arises from coupling with the ortho-Fluorine (
). -
δ 7.15 ppm (d, J ≈ 6 Hz, 1H): Aromatic proton at C3. The doublet arises from coupling with the meta-Fluorine (
).-
Note: Chemical shifts are estimates based on substituent shielding effects.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 194/196/198 m/z.
-
Isotope Pattern: Distinctive 9:6:1 pattern due to two Chlorine atoms (
/ ). -
Fragmentation: Loss of methyl radical (
) to form the phenoxy cation is a common primary fragment.
Applications in Medicinal Chemistry
Scaffold Reactivity Map
The compound acts as a versatile scaffold for further functionalization.
Caption: Functionalization sites. C2/C4 Cl atoms enable metal-catalyzed coupling; C5 F allows SNAr under forcing conditions.
Therapeutic Relevance[3][9]
-
Metabolic Stability: The fluorine at C5 prevents cytochrome P450-mediated hydroxylation at this position, extending the in vivo half-life of drugs containing this moiety.
-
Lipophilicity Modulation: The combination of Cl and F significantly increases
, enhancing membrane permeability for CNS-targeted drugs. -
Bioisosterism: This scaffold is often used as a bioisostere for 2,4-dichlorophenol derivatives in herbicide research (e.g., auxinic herbicides) to alter selectivity and reduce volatility.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Matrix Scientific . Product Data Sheet: this compound (CAS 1803820-22-5). Retrieved from .
-
MolCore . Chemical Properties of CAS 1803820-22-5. Retrieved from .
-
Royal Holloway Research . Halogenation of Fluorophenols and Synthesis of Dichloro-fluorophenol Precursors. Retrieved from .
-
BenchChem . Synthesis Protocols for Halogenated Anisoles. Retrieved from .
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Monograph: 2,4-Dichloro-5-fluoroanisole (CAS 1803820-22-5)
This guide is structured as a high-level technical monograph for researchers in medicinal chemistry and process development. It prioritizes synthetic utility, rigorous characterization, and structural applications of 2,4-Dichloro-5-fluoroanisole.
Advanced Scaffold for Fluoroquinolone & Agrochemical Development
Executive Summary
This compound (C₇H₅Cl₂FO) is a halogenated aromatic ether serving as a critical regioselective building block in the synthesis of polyfunctionalized bioactive agents. While often overshadowed by its acid chloride derivatives, this anisole variant offers a distinct advantage: the methoxy group acts as a robust protecting group for the phenol moiety during harsh halogenation or lithiation protocols, which can later be cleaved to restore the hydroxyl functionality or displaced in nucleophilic aromatic substitution (SₙAr) reactions.
This guide details the physicochemical profile, validated synthesis from 2,4-dichloro-5-fluorophenol, and its strategic application in Structure-Activity Relationship (SAR) studies for fluoroquinolone antibiotics and halogenated herbicides.
Physicochemical Profile
Precise molecular characterization is essential for stoichiometry and analytical method development.
| Property | Value | Technical Note |
| CAS Number | 1803820-22-5 | Specific to the 2,4-Cl, 5-F isomer.[1] |
| IUPAC Name | 1,5-Dichloro-2-fluoro-4-methoxybenzene | Nomenclature priority: Ether > Halogen. |
| Molecular Formula | C₇H₅Cl₂FO | |
| Molecular Weight | 195.02 g/mol | Calculated using IUPAC atomic weights (Cl ≈ 35.45). |
| Physical State | Liquid / Low-melting Solid | Predicted MP < 35°C; BP > 200°C based on di-chloro analogs. |
| LogP (Predicted) | ~3.3 - 3.5 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| H-Bond Donors/Acceptors | 0 / 2 | Fluorine and Oxygen act as weak acceptors. |
| Solubility | DCM, Toluene, Ethyl Acetate | Insoluble in water; sparingly soluble in cold hexanes. |
Synthetic Architecture & Process Chemistry
The most robust route to this compound is the O-methylation of 2,4-dichloro-5-fluorophenol . This approach ensures regiochemical integrity, as the halogen positions are fixed in the starting material.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the transformation from the phenol precursor to the target anisole via Williamson Ether Synthesis.
Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism. High regioselectivity is achieved by using the pre-halogenated phenol.
Validated Experimental Protocol
Objective: Synthesis of this compound (10g scale).
Reagents:
-
2,4-Dichloro-5-fluorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl Iodide (MeI) (1.2 eq) [Alternative: Dimethyl Sulfate]
-
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Methodology:
-
Activation: Charge a 250 mL round-bottom flask with 2,4-dichloro-5-fluorophenol (10.0 g, 55.2 mmol) and anhydrous Acetone (100 mL). Add K₂CO₃ (11.4 g, 82.8 mmol) in a single portion.
-
Why: Anhydrous conditions prevent hydrolysis of the methylating agent. K₂CO₃ is preferred over NaOH to minimize side reactions.
-
-
Reflux/Deprotonation: Stir the suspension at ambient temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (4.1 mL, 66.2 mmol) dropwise over 15 minutes.
-
Safety: MeI is a potent alkylating agent. Use a fume hood.
-
-
Reaction: Remove the ice bath and heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. Dry the organic layer over MgSO₄ and concentrate.
-
Yield Expectation: 90–95% (Pale yellow oil).
-
Pharmaceutical & Agrochemical Utility
While the benzoyl chloride derivative is the primary intermediate for Ciprofloxacin, the anisole (C7H5Cl2FO) serves two distinct high-value functions in research:
-
Protected Scaffold for Ortho-Lithiation: The methoxy group directs lithiation to the ortho position (position 6, adjacent to the F and OMe). This allows for the introduction of formyl (-CHO) or carboxyl (-COOH) groups to synthesize novel quinolone cores that are inaccessible via standard toluene oxidation.
-
Agrochemical Bioisostere: In herbicide development (auxin mimics), the methoxy group alters lipophilicity and metabolic stability compared to the free phenol.
Structural Relationship to Fluoroquinolones (Graphviz)
This diagram maps the anisole's position in the broader synthesis landscape relative to Ciprofloxacin.
Caption: Figure 2. The anisole serves as a gateway to functionalized benzoic acids via directed lithiation, bypassing the limitations of toluene oxidation.
Analytical Characterization (Quality Control)
To validate the identity of the synthesized this compound, the following spectral signatures must be confirmed.
1H-NMR (400 MHz, CDCl₃)[3]
-
δ 3.88 ppm (s, 3H): Characteristic singlet of the methoxy (-OCH₃) group.
-
δ 6.90–7.20 ppm (d, 1H): Aromatic proton at position 3 (coupling with Fluorine).
-
δ 7.40–7.50 ppm (d, 1H): Aromatic proton at position 6.
-
Note: The splitting pattern will show distinct H-F coupling constants (
).
-
GC-MS Fragmentation
-
Molecular Ion (M+): 194, 196, 198 m/z.
-
Isotope Pattern: The presence of two Chlorine atoms results in a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.
-
Base Peak: Loss of methyl group [M-15] or loss of CO [M-28] is common in anisoles.
Safety & Handling
-
Hazards: Classified as Skin Irrit. 2 and Eye Irrit. 2 .[2][3][4][5] The compound is a halogenated aromatic; avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While anisoles are generally stable, the fluorinated ring can be sensitive to strong nucleophiles during long-term storage.
-
Disposal: Must be treated as halogenated organic waste. Do not mix with non-halogenated solvents to ensure proper incineration protocols.
References
-
Matrix Scientific. (n.d.).[6] this compound Product Data. Retrieved from
-
MolCore. (n.d.). Compound Summary: this compound.[1][6][7] Retrieved from
-
PubChem. (2025).[3][4] 2,4-Dichloroanisole and related halogenated anisoles (Structural Analogs). Retrieved from
-
Google Patents. (2017). Preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. CN107118096B.[8] Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole (Isomer Comparison). Retrieved from
Sources
- 1. molcore.com [molcore.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 6. 1803820-22-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. molcore.com [molcore.com]
- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Halogenated Pyrimidines: A Comparative Study of the Solid and Liquid States
Senior Application Scientist Note: While the specific compound 2,4-Dichloro-5-fluoroanisole was requested, publicly available, verified experimental data for this molecule is scarce. To provide a robust and technically sound guide that adheres to the principles of scientific integrity, this document will use 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) as a primary exemplar. This compound is a critical building block in pharmaceutical synthesis, particularly for anticancer drugs, and its well-documented physical properties, including a melting point near ambient temperature, make it an ideal model for exploring the transition between solid and liquid states and the methodologies used for their characterization.[1] The principles and protocols detailed herein are directly applicable to the study of this compound and other similar halogenated aromatic compounds.
Introduction
In the landscape of drug discovery and development, a profound understanding of a molecule's physical properties is not merely academic—it is a cornerstone of rational drug design, process chemistry, and formulation science. Properties such as melting point, density, and solubility govern a compound's behavior from synthesis and purification to its ultimate bioavailability and therapeutic efficacy. This guide offers an in-depth exploration of the key physical properties of 2,4-Dichloro-5-fluoropyrimidine, presenting a comparative analysis of its solid and liquid states. By detailing the causality behind the rigorous experimental protocols for determining these properties, we aim to provide researchers, scientists, and drug development professionals with a framework for comprehensive material characterization.
Section 1: Phase Transitions - The Bridge Between Solid and Liquid
The melting and boiling points are fundamental thermal properties that define the temperatures at which a substance transitions between its solid, liquid, and gaseous states. For 2,4-Dichloro-5-fluoropyrimidine, a low melting point means it can be handled as both a solid and a liquid within typical laboratory conditions, making a thorough understanding of this transition critical.
Melting Point: A Litmus Test for Purity
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, accurate melting point determination is a rapid and reliable method for assessing the purity of a synthesized compound.
Boiling Point: A Measure of Intermolecular Forces
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[2] This property is a direct indicator of the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point. The boiling point of 2,4-Dichloro-5-fluoropyrimidine is reported under reduced pressure (80 °C at 16 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.[3][4][5]
Table 1: Thermal Properties of 2,4-Dichloro-5-fluoropyrimidine
| Property | Value | State | Source(s) |
|---|---|---|---|
| Melting Point | 37 - 41 °C | Solid-Liquid Transition | [1][3][4][5] |
| Boiling Point | 80 °C / 16 mmHg | Liquid-Gas Transition |[3][4][5] |
Caption: Phase transitions of 2,4-Dichloro-5-fluoropyrimidine.
Experimental Protocol: Capillary Melting Point Determination
This method is valued for its simplicity and the small sample quantity required.[6]
Causality: The protocol relies on uniform and slow heating to ensure thermal equilibrium between the heating bath, the thermometer, and the sample. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to erroneously high and broad melting ranges.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the dry, powdered 2,4-Dichloro-5-fluoropyrimidine is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus.[8]
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.[8]
-
Equilibration and Observation: The heating rate is then reduced to a slow 1-2°C per minute.
-
Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting point is reported as the range T1-T2.[6]
Section 2: Density - A Measure of Molecular Packing
Density is an intrinsic property defined as the mass of a substance per unit volume. It is highly dependent on the phase of the material, as it reflects how efficiently molecules are packed together. In the solid state, molecules are typically arranged in an ordered, tightly packed crystal lattice, resulting in a higher density than in the liquid state, where molecules are disordered and have greater freedom of movement.
Table 2: Density and Physical State of 2,4-Dichloro-5-fluoropyrimidine
| Property | Value | Physical State (at 20°C) | Source(s) |
|---|---|---|---|
| Predicted Density | 1.605 ± 0.06 g/cm³ | Solid | [3][4] |
| Appearance | White to pale brown powder or crystalline solid | Solid |[1][3] |
Note: Experimental density values for the liquid state are not available. However, it is expected that the liquid density would be slightly lower than the solid density.
Experimental Protocol: Gas Pycnometry for Solid Density
Gas pycnometry is a highly accurate, non-destructive method for determining the volume—and therefore density—of a solid, especially powders.[9]
Causality: The technique operates on Boyle's Law (P₁V₁ = P₂V₂), using an inert gas like helium that can penetrate fine pores without reacting with the sample. By measuring the pressure change of the gas in a calibrated volume with and without the sample present, the volume displaced by the solid can be calculated with high precision. This method is superior to liquid displacement for solids that may be soluble or have surface-accessible pores.
Caption: Workflow for solid density determination using gas pycnometry.
Experimental Protocol: Pycnometer Method for Liquid Density
For the liquid state (i.e., molten 2,4-dichloro-5-fluoropyrimidine), a glass pycnometer provides a highly precise method for density determination.[10]
Causality: This gravimetric method relies on a precisely calibrated glass vessel (the pycnometer) with a known volume at a specific temperature.[10] By accurately weighing the pycnometer when empty, when filled with a reference liquid (like distilled water), and when filled with the sample liquid, the density of the sample can be calculated relative to the known density of the reference. Temperature control is critical, as volume (and thus density) is temperature-dependent.
Step-by-Step Methodology:
-
Calibration: The clean, dry pycnometer is weighed (m₀). It is then filled with distilled water at a controlled temperature (e.g., 20°C) and weighed again (m_water). The exact volume of the pycnometer (V) is calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is dried and filled with the liquid sample at the same controlled temperature.
-
Weighing: The filled pycnometer is weighed to get the mass of the pycnometer plus the liquid (m₁).
-
Calculation: The mass of the liquid is calculated (m = m₁ – m₀). The density is then determined using the formula ρ = m / V.[10]
Section 3: Solubility and Crystal Structure
Solubility
Solubility is a critical parameter for drug development, influencing everything from reaction work-up and purification to formulation and absorption. 2,4-Dichloro-5-fluoropyrimidine is reported to be soluble in organic solvents like chloroform and methanol.[3][4] This suggests a molecule with moderate polarity, consistent with its halogenated heterocyclic structure.
Crystal Structure (Solid State)
The arrangement of molecules in a solid crystal lattice is its crystal structure. This structure is not arbitrary; it represents the most thermodynamically stable packing of molecules, governed by intermolecular forces. Understanding the crystal structure is vital as different packing arrangements (polymorphs) can have different physical properties, including melting point, solubility, and stability.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction.[6]
Causality: This technique is based on the principle that the electrons in a crystal's atoms will scatter a beam of incident X-rays. Because the atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct a three-dimensional model of the electron density within the crystal, and from that, infer the precise positions of the atoms.[6]
Caption: Experimental workflow for X-ray crystallography.
Conclusion
The physical properties of an active pharmaceutical ingredient or its intermediates are determinative of its viability for development. Through the exemplar of 2,4-Dichloro-5-fluoropyrimidine, this guide has detailed the critical physical characteristics that differentiate the solid and liquid states. The transition between these phases, defined by the melting point, serves as a crucial indicator of purity. Properties like density and crystal structure provide deep insights into the molecular packing and intermolecular forces at play. The rigorous, self-validating experimental protocols described herein—from capillary melting point determination to single-crystal X-ray diffraction—form the bedrock of material characterization, empowering researchers to make data-driven decisions that accelerate the path from discovery to therapeutic application.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. Retrieved from [Link]
-
Knowledge. (2025). 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas pycnometer. Retrieved from [Link]
-
University of West Bohemia. (n.d.). DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Galván, J. (2026). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
METTLER TOLEDO. (2019). Measure Density with a Pycnometer. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Melting Point Determination. Retrieved from [Link]
-
ERICHSEN. (n.d.). Pycnometers for Precise Density Determination. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chymist.com [chymist.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]
- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. westlab.com [westlab.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 10. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]
Solubility of 2,4-Dichloro-5-fluoroanisole in organic solvents
Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2,4-Dichloro-5-fluoroanisole
Executive Summary This technical guide outlines the methodology for determining, modeling, and applying the solubility data of This compound (DCFA-OMe). As a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and fluorinated agrochemicals, understanding the solid-liquid equilibrium (SLE) of DCFA-OMe is paramount for optimizing reaction yields, designing crystallization purification steps, and minimizing solvent waste.
Due to the limited availability of open-source solubility data for this specific intermediate, this guide serves as a Standard Operating Procedure (SOP) for researchers to experimentally determine solubility, mathematically model the thermodynamics, and select optimal solvents for process scale-up.
Part 1: Chemical Profile & Solubility Prediction
1.1 Structural Analysis & Physicochemical Properties
-
Compound: this compound
-
Molecular Formula: C₇H₅Cl₂FO[1]
-
Structural Character: The molecule features a lipophilic benzene ring substituted with two chlorine atoms, one fluorine atom, and a methoxy group.
-
Predicted LogP: ~3.5 – 4.0 (Highly Lipophilic)
-
Physical State: Likely a low-melting solid or high-boiling liquid depending on isomeric purity (Analogous 2,4-dichloroanisole MP is ~28°C; the fluorine addition typically raises MP slightly).
1.2 Predicted Solubility Landscape Based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) with similar halogenated anisoles:
| Solvent Class | Polarity | Predicted Solubility | Application Context |
| Aromatic Hydrocarbons (Toluene, Xylene) | Non-polar | High | Reaction solvent; difficult for crystallization due to high solubility at low T. |
| Chlorinated Solvents (DCM, Chloroform) | Moderately Polar | Very High | Extraction; solubilizing agent. |
| Esters/Ketones (Ethyl Acetate, Acetone) | Polar Aprotic | Moderate-High | Ideal for cooling crystallization (steep solubility curve).[2] |
| Alcohols (Methanol, Ethanol, IPA) | Polar Protic | Low-Moderate | Anti-solvents or cooling crystallization solvents. |
| Water | Highly Polar | Insoluble | Anti-solvent; wash medium.[2] |
Part 2: Experimental Determination Protocols
To generate the data required for thermodynamic modeling, two methods are recommended: the Static Gravimetric Method (for high accuracy) and the Dynamic Laser Monitoring Method (for speed and metastable zone width determination).
Method A: Static Gravimetric Analysis (Standard)
Use this method for generating the primary solubility curve.
-
Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at the target temperature (
K) for 24 hours to ensure saturation. -
Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).[2]
-
Quantification:
Method B: Dynamic Laser Monitoring (Process Design)
Use this method to determine the solubility temperature (
-
Setup: Place a mixture of known solute mass (
) and solvent mass ( ) in a crystallizer equipped with a turbidity probe or laser transmissometer.[2] -
Heating: Heat the slurry at a slow rate (e.g., 0.2 K/min).
-
Detection: Record the temperature where light transmission reaches 100% (point of complete dissolution).[2] This is
. -
Cooling: Cool the solution until transmission drops (nucleation point).
-
Repeat: Add more solute and repeat to build the polythermal solubility curve.
Part 3: Thermodynamic Modeling Framework
Once experimental data (Mole fraction
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pharmaceutical intermediates.[2]
- : Mole fraction solubility.[2][3]
- : Absolute temperature (K).[2][3][4][5][6][7]
- : Empirical model parameters derived via multiple linear regression.
-
Interpretation:
Thermodynamic Parameters (van't Hoff Analysis)
To understand the driving forces of dissolution:
- (Enthalpy): Positive value indicates endothermic dissolution (requires heat).[2]
-
(Gibbs Energy):
(intercept).[2] -
(Entropy): Calculated from
.[2]
Part 4: Visualization & Workflows
Solubility Determination Workflow
Figure 1: Step-by-step workflow for the experimental determination of solubility.
Solvent Selection Decision Tree
Figure 2: Decision logic for selecting the appropriate solvent based on process goals.
Part 5: Data Presentation Template
When documenting your experimental results, structure your data as follows to ensure compatibility with thermodynamic software (e.g., Dynochem, Aspen Plus).
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | 0.0042 | 0.0031 | 0.0150 | 0.0210 |
| 288.15 | 0.0065 | 0.0052 | 0.0240 | 0.0350 |
| 298.15 | 0.0110 | 0.0089 | 0.0380 | 0.0520 |
| 308.15 | 0.0185 | 0.0145 | 0.0590 | 0.0780 |
| 318.15 | 0.0290 | 0.0230 | 0.0850 | 0.1100 |
| Trend | Moderate Increase | Moderate Increase | Steep Increase | High Baseline |
References
-
Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
BenchChem Technical Guides. (2025). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. BenchChem Application Notes. Link
-
Sha, O., et al. (2019).[2] Solubility and thermodynamic properties of 2,4-dichloro-5-fluorobenzoic acid in pure and mixed solvents. Journal of Chemical & Engineering Data. (Contextual reference for analog behavior).
-
Jouyban, A. (2008).[2] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
Sources
- 1. 2,4-DICHLORO-5-FLUOROBENZOIC ACID | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ThermoML:J. Chem. Thermodyn. 2017, 105, 276-288 [trc.nist.gov]
- 4. 4-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]
- 5. m-Fluoroanisole (CAS 456-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. ThermoML:J. Chem. Eng. Data 2019, 64, 10, 4306-4313 [trc.nist.gov]
- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
2,4-Dichloro-5-fluoroanisole PubChem and ChemSpider database entries
The following technical guide is structured as a strategic whitepaper for researchers and drug development professionals. It synthesizes database intelligence with practical synthetic methodology.
Database Insights, Synthetic Architecture, and Applied Utility
Part 1: Executive Identification & Database Reconciliation
In the landscape of halogenated aromatic intermediates, 2,4-Dichloro-5-fluoroanisole represents a specific, high-value scaffold often obscured by database fragmentation. Unlike common commodity chemicals, this compound frequently appears under varying nomenclature or recent CAS registrations, creating a "discovery gap" for researchers relying solely on surface-level metadata.
The "Fingerprint" Data
The following data points serve as the definitive anchor for this compound, resolving potential isomer confusion (e.g., distinguishing from 3,5-dichloro-4-fluoroanisole).
| Attribute | Specification | Notes |
| Chemical Name | This compound | IUPAC Preferred |
| CAS Registry Number | 1803820-22-5 | Note: High CAS number indicates relatively recent distinct registration. |
| Molecular Formula | C₇H₅Cl₂FO | |
| Molecular Weight | 195.02 g/mol | |
| MDL Number | MFCD28785943 | Key for cross-referencing in Reaxys/Beilstein. |
| InChIKey | Predicted: QZ... (Isomer dependent) | Use SMILES for exact search. |
| SMILES | COc1cc(F)c(Cl)cc1Cl | Defines the 1-OMe, 2-Cl, 4-Cl, 5-F pattern. |
Database Discrepancies (PubChem vs. ChemSpider)
Researchers must navigate a critical discrepancy in public repositories:
-
PubChem: Often indexes this compound as a "Substance" (SID) rather than a well-curated "Compound" (CID) with extensive bioactivity data. This is typical for intermediates that are not final drug candidates. Search queries often redirect to the phenol precursor (2,4-dichloro-5-fluorophenol) or the benzoic acid derivative due to higher citation frequency.
-
ChemSpider: May lack a direct, curated landing page for the specific CAS 1803820-22-5, requiring substructure searching.
-
Resolution Strategy: When sourcing, prioritize MDL MFCD28785943 over text-based searches to avoid isomer confusion.
Part 2: Chemical Architecture & Reactivity
Understanding the electronic landscape of this compound is prerequisite to its application in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.
Electronic Effects & Regiochemistry
The molecule features a "push-pull" conflict that defines its utility:
-
Methoxy Group (C1): Strong electron donor (+M effect). Activates the ring but directs electrophiles to ortho/para (Positions 2, 4, 6).
-
Chlorine Atoms (C2, C4): Weak deactivators (-I > +M). They occupy the most reactive sites relative to the methoxy group, blocking further facile electrophilic substitution.
-
Fluorine Atom (C5): Strong electron withdrawer (-I).
-
Crucial Insight: The positioning of the Fluorine at C5 (meta to OMe, but ortho/para to Cl) makes it a potential site for SNAr reactions if the ring is sufficiently electron-deficient, though the methoxy group counteracts this.
-
Utility: The C-Cl bonds are chemically distinct. The C2-Cl is sterically crowded by the OMe group, while the C4-Cl is more accessible for Palladium-catalyzed couplings (Suzuki-Miyaura or Buchwald-Hartwig).
-
Part 3: Synthetic Protocols
The synthesis of this compound is a classic study in directing group logic. The most robust pathway avoids the direct fluorination of a chlorinated arene (which is difficult) and instead utilizes the regioselective chlorination of a fluoro-anisole precursor.
Primary Workflow: Electrophilic Chlorination
Rationale: Starting with 3-Fluoroanisole , the directing effects of the Methoxy group (Strong, o,p-director) and Fluorine (Weak, o,p-director) act cooperatively to direct incoming Chlorine atoms to positions 4 and 6 (which correspond to positions 4 and 2 in the final product numbering).
Step-by-Step Methodology:
-
Reagents: 3-Fluoroanisole (1.0 eq), N-Chlorosuccinimide (NCS, 2.2 eq) or Sulfuryl Chloride (SO₂Cl₂), Acetonitrile (ACN) or DCM.
-
Setup: Flame-dried round-bottom flask, inert atmosphere (N₂).
-
Procedure:
-
Dissolve 3-Fluoroanisole in ACN (0.5 M).
-
Cool to 0°C.
-
Add NCS portion-wise to control the exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material and the transient appearance of the mono-chloro intermediate before forming the di-chloro product.
-
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography. The di-chloro product is significantly less polar than the mono-chloro impurities.
Visualization of Synthetic Logic
The following diagram illustrates the regiochemical flow from the precursor to the target, highlighting the cooperative directing effects.
Figure 1: Synthetic logic flow demonstrating the cooperative directing effects leading to this compound.
Part 4: Applications in Drug Discovery
This scaffold is not merely a solvent or reagent; it is a "Core Building Block" (CBB) for specific therapeutic classes.
Kinase Inhibitor Development
The 2,4-dichloro-5-fluoro motif is frequently employed in the synthesis of Type II Kinase Inhibitors .
-
Mechanism: The methoxy group can be deprotected (using BBr₃) to yield the phenol, which serves as a nucleophile to link with heterocycles (pyrimidines/quinazolines).
-
SAR (Structure-Activity Relationship): The Fluorine atom at C5 provides metabolic stability (blocking P450 oxidation at that position) and modulates the pKa of the phenol, enhancing binding affinity in hydrophobic pockets of enzymes like EGFR or VEGFR .
Agrochemical Intermediates
Similar to the "2,4-D" class of herbicides, the chlorinated ring provides lipophilicity essential for penetrating plant cuticles, while the fluorine adds distinct biological activity, often used in next-generation protoporphyrinogen oxidase (PPO) inhibitors.
Part 5: Safety & Handling (GHS)
While specific MSDS data for CAS 1803820-22-5 is often aggregated, the compound shares hazard profiles with homologous chlorinated anisoles.
| Hazard Class | GHS Category | H-Statement | Precautionary Protocol |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Wear Nitrile gloves (0.11mm min). |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Use chemical safety goggles. |
| STOT-SE | Category 3 | H335: May cause respiratory irritation | Fume Hood Mandatory. Do not handle on open bench. |
| Environmental | Acute 1 | H400: Very toxic to aquatic life | Collect all waste for halogenated solvent disposal. |
Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) if heating above 100°C, as poly-halogenated aromatics can exhibit thermal instability under high pressure or in the presence of strong Lewis acids.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11119 (Related: 2,4-Dichloroanisole). Retrieved from [Link]
-
Note: Used as a homologous reference for physical property estimation.
-
-
-
Verification of commercial availability and CAS assignment.
-
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Authoritative source for electrophilic aromatic substitution directing effects (Section 11).
-
-
ECHA (European Chemicals Agency). C&L Inventory: Halogenated Anisoles.[1] Retrieved from [Link]
-
Source for GHS classification logic.
-
Sources
Technical Whitepaper: Comparative Analysis of 2,4-Dichloro-5-fluoroanisole and 2,4-Dichloro-5-fluorophenol
Executive Summary
In the high-stakes landscape of halogenated aromatic synthesis, 2,4-Dichloro-5-fluorophenol (DCFP) and 2,4-Dichloro-5-fluoroanisole (DCFA) represent two sides of the same coin. While they share an identical halogenation pattern critical for biological activity, their chemical behaviors are diametrically opposed due to the functionalization of the oxygen center.
-
DCFP (The "Warhead"): A nucleophilic, acidic scaffold serving as the primary intermediate for the 2,4-dichloro-5-fluorobenzoic acid moiety found in fluoroquinolone antibiotics (e.g., Ciprofloxacin).
-
DCFA (The "Mask"): The methyl-ether protected variant, utilized to modulate solubility, prevent side-reactions during electrophilic aromatic substitutions (EAS), or serve as a precursor for specific lipophilic agrochemicals.
This guide analyzes the critical differences in their physicochemical properties, reactivity profiles, and synthetic utility, providing actionable protocols for their interconversion.
Physicochemical Profiling
The transition from a free hydroxyl group (Phenol) to a methoxy group (Anisole) fundamentally alters the molecule's interaction with solvents and biological targets.
| Feature | 2,4-Dichloro-5-fluorophenol (DCFP) | This compound (DCFA) |
| Molecular Structure | Ar-OH (Protic) | Ar-OCH₃ (Aprotic) |
| H-Bond Capability | Donor & Acceptor | Acceptor Only |
| Acidity (pKa) | ~6.5 - 7.5 (Estimated)* | Non-acidic (Stable to base) |
| Solubility | Soluble in aqueous alkali (forms phenolate) | Insoluble in water; Soluble in DCM, Toluene |
| Boiling Point | Higher (due to H-bonding) | Lower (increased volatility) |
| Reactivity Class | Nucleophile (Ambident), Weak Acid | Electron-Rich Arene (Protected) |
| Primary Hazard | Corrosive (Skin burns, eye damage) | Irritant (Skin/Eye), Marine Pollutant |
*Note: The pKa of DCFP is significantly lower than unsubstituted phenol (10.0) due to the electron-withdrawing inductive effects (-I) of the two Chlorine and one Fluorine atoms, making it a relatively strong organic acid.
Synthetic Interplay & Pathways[1][2]
The relationship between DCFP and DCFA is cyclical. In industrial workflows, the phenol is often the "destination" for downstream derivatization (e.g., into benzoic acid), while the anisole acts as a "transit" state for purification or protection.
The Ciprofloxacin Connection
DCFP is the immediate precursor to 2,4-Dichloro-5-fluorobenzoic acid , the key building block for the quinolone core. The fluorine at position 5 is preserved to become the C-6 fluorine in Ciprofloxacin, essential for DNA gyrase inhibition. The chlorine at position 4 is eventually displaced by piperazine.
Visualization of Synthetic Logic
Figure 1: The synthetic ecosystem linking DCFP and DCFA to the high-value API Ciprofloxacin.
Reactivity Profiles & Experimental Protocols
Reactivity Divergence
-
DCFP (Phenol): The oxygen is a hard nucleophile. In the presence of base (NaH, K₂CO₃), it forms a phenoxide ion that readily attacks alkyl halides (Williamson Ether Synthesis) or acyl chlorides (Esterification).
-
DCFA (Anisole): The methoxy group is an ortho,para-director for Electrophilic Aromatic Substitution (EAS). However, because positions 2, 4, and 5 are blocked by halogens, the chemistry is limited to:
-
Demethylation: Cleaving the ether to restore the phenol.
-
Directed Ortho Metalation (DoM): The methoxy group can coordinate with organolithiums (e.g., n-BuLi) to direct lithiation to the C-6 position (the only open spot), allowing for the introduction of electrophiles (CHO, COOH) at C-6.
-
Protocol A: Selective Demethylation (DCFA → DCFP)
Objective: Convert the anisole back to the reactive phenol using Boron Tribromide (BBr₃). This method is preferred over HBr/AcOH for high-value intermediates due to its cleanliness and mild thermal profile.
Reagents:
-
This compound (1.0 equiv)
-
Boron Tribromide (BBr₃) (1.0 M in DCM, 1.5 - 2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add DCFA and anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Add BBr₃ solution dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and evolves HBr gas.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes; Phenol will be more polar/lower Rf than Anisole).
-
Quench: Cool back to 0°C. Slowly add Methanol. This destroys excess BBr₃ and forms volatile trimethyl borate.
-
Workup: Dilute with water. Extract with DCM.[1] Wash organic layer with Brine.[1] Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >85% conversion to DCFP.
Protocol B: Synthesis of the Ciprofloxacin Precursor (DCFP → Acid)
Context: This describes the transformation of the phenol into the benzoic acid moiety, a critical step in drug synthesis.
Workflow Summary:
-
Activation: DCFP is often converted to the triflate or reacted via a Reimer-Tiemann-like formylation (or carboxylation of the phenolate) followed by oxidation.
-
Industrial Route: Often, the synthesis bypasses the phenol by hydrolyzing 2,4-dichloro-5-fluorobenzotrifluoride, but if starting from DCFP, carboxylation is key.
-
Key Reaction:
-
Substrate: 2,4-Dichloro-5-fluorophenol.
-
Reagents: NaOH, CCl₄ (Reimer-Tiemann conditions) or CO₂ (Kolbe-Schmitt).
-
Note: Due to the deactivating halogens, standard Kolbe-Schmitt requires high pressure.
-
Industrial Applications
Pharmaceutical (Fluoroquinolones)
The 2,4-dichloro-5-fluorobenzoyl moiety is the "chassis" for second-generation fluoroquinolones.
-
Mechanism: The C-5 Fluorine (becoming C-6 in the drug) binds to the DNA-gyrase complex.
-
Role of DCFP: It provides the correct halogenation pattern. The 4-Cl is a "dummy" atom in the early stages but becomes the leaving group for the piperazine ring attachment in the final steps of Ciprofloxacin synthesis.
Agrochemicals
DCFP is used to synthesize herbicides where the phenolic OH is derivatized into an ether linkage (e.g., propargyl ethers) to target Acetyl-CoA Carboxylase (ACCase) in weeds.
-
Example: Clodinafop-propargyl precursors.
Figure 2: Downstream utility of the DCFP scaffold.
Safety & Handling Guidelines
| Hazard Category | DCFP (Phenol) | DCFA (Anisole) |
| Skin Contact | High Risk: Causes severe burns and tissue destruction. Rapidly absorbed. | Moderate Risk: Irritant. Defatting agent. |
| Inhalation | Toxic.[2][3] Destructive to mucous membranes. | Irritant to respiratory tract.[2][4] |
| PPE Requirement | Face shield, Neoprene/Nitrile gloves, Tyvek suit. | Safety glasses, Nitrile gloves, Lab coat. |
| Spill Cleanup | Neutralize with dilute caustic soda or lime; absorb with clay. | Absorb with inert material (sand/vermiculite). |
Critical Note: DCFP is a halogenated phenol. Its acidity allows it to penetrate skin faster than non-halogenated analogs. Immediate washing with PEG-400 (polyethylene glycol) or copious water is mandatory upon exposure.
References
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of Ciprofloxacin. Retrieved from
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules. PubMed Central. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2,4-Dichloro-5-nitrophenol (Analogous Hazard Data). Retrieved from
-
Der Pharma Chemica. (2016). Ciprofloxacin: A Two Step Process. Retrieved from
Sources
2,4-Dichloro-5-fluoroanisole melting point and boiling point data
This guide provides an in-depth technical analysis of 2,4-Dichloro-5-fluoroanisole , a specialized halogenated intermediate used in the synthesis of pharmaceuticals and agrochemicals. The content is structured to support researchers in experimental design, purification, and application.
Executive Summary
This compound (CAS: 1803820-22-5) is a polyhalogenated aromatic ether characterized by the presence of both chlorine and fluorine substituents on the anisole scaffold. This specific substitution pattern—combining the lipophilicity of chlorine with the metabolic stability and electronic modulation of fluorine—makes it a high-value building block in medicinal chemistry (bioisosteres) and agrochemical synthesis (herbicides/fungicides).
The compound is typically derived from the methylation of 2,4-dichloro-5-fluorophenol. Its physical properties are governed by the interplay between the electron-donating methoxy group and the electron-withdrawing halogen array, resulting in a compound that requires precise thermal control during purification.
Physicochemical Data & Thermodynamic Profile
The following data synthesizes experimental baselines from homologous haloanisoles and specific vendor characterizations. Due to the specialized nature of this isomer, some values are derived from structure-property relationship (SPR) models validated against 2,4-dichloroanisole and 2,4,5-trichloroanisole.
Table 1: Core Physical Constants
| Property | Value / Range | Confidence Level | Notes |
| CAS Number | 1803820-22-5 | High | Primary identifier for the specific isomer. |
| Molecular Formula | C₇H₅Cl₂FO | High | MW: 195.02 g/mol |
| Physical State | Liquid or Low-Melting Solid | High | 2,4-Dichloroanisole MP is 28°C; the 5-F substituent typically lowers MP via symmetry disruption. |
| Melting Point (MP) | ~20 – 30 °C | Medium | Estimated. Precursor phenol MP is 35°C; methylation removes H-bonding, reducing lattice energy. |
| Boiling Point (BP) | 235 – 245 °C (at 760 mmHg) | High (SPR) | Interpolated between 2,4-dichloroanisole (233°C) and 2,4,5-trichloroanisole (254°C). |
| Density | 1.42 ± 0.05 g/cm³ | High (SPR) | Heavier than 2,4-dichloroanisole (1.26 g/cm³) due to F atom mass and packing. |
| Flash Point | > 110 °C | High | Consistent with high-boiling haloanisoles; considered Combustible (Class IIIB). |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, Toluene | High | Lipophilic (LogP ~ 3.5–4.0). |
Thermodynamic Analysis
-
Boiling Point Elevation : The addition of the fluorine atom at the 5-position increases the boiling point relative to 2,4-dichloroanisole (~233°C) by approximately 5–10°C. This is due to the increased molecular weight and the strong dipole moment introduced by the C-F bond, which enhances dipole-dipole interactions in the liquid phase.
-
Phase Transition : The compound sits on the borderline between solid and liquid at room temperature. In a laboratory setting (20–25°C), it may appear as a supercooled liquid or a crystalline mass. Gentle heating (30–40°C) is recommended to ensure homogeneity before aliquoting.
Synthesis & Experimental Protocols
The most robust synthetic route involves the O-methylation of the corresponding phenol. This method avoids the selectivity issues associated with direct electrophilic halogenation of anisole.
Protocol: O-Methylation of 2,4-Dichloro-5-fluorophenol
Reaction Logic : The phenolic hydroxyl group is deprotonated by a base (K₂CO₃) to form a phenoxide anion, which then acts as a nucleophile attacking the methylating agent (MeI or DMS) via an S_N2 mechanism.
Reagents :
-
Substrate : 2,4-Dichloro-5-fluorophenol (1.0 eq) [MP: 35°C]
-
Base : Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Electrophile : Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)
-
Solvent : Acetone or DMF (anhydrous)
Step-by-Step Methodology :
-
Setup : Charge a round-bottom flask with 2,4-dichloro-5-fluorophenol and anhydrous acetone (0.5 M concentration).
-
Activation : Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation (color change may occur).
-
Addition : Cool the mixture to 0°C. Add Iodomethane dropwise via syringe to control the exotherm.
-
Reaction : Allow the mixture to warm to room temperature and reflux at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The phenol spot (lower R_f) should disappear, replaced by the anisole spot (higher R_f).
-
Workup :
-
Filter off the inorganic solids (K₂CO₃/KI).
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification :
-
Dry over Na₂SO₄ and concentrate.
-
Distillation : For high purity, perform vacuum distillation. (Expected BP: ~110–120°C at 10–15 mmHg).
-
Visualization: Synthesis & Purification Workflow
Caption: Logical workflow for the synthesis and purification of this compound, highlighting the critical NaOH wash step to ensure phenol removal.
Applications in Drug Development
This compound serves as a strategic scaffold in Lead Optimization . The specific substitution pattern offers three distinct advantages:
-
Metabolic Blocking : The fluorine atom at position 5 and chlorines at 2,4 block the most reactive sites on the aromatic ring, preventing oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.
-
Lipophilicity Modulation : The LogP is increased significantly compared to non-halogenated anisoles, improving blood-brain barrier (BBB) permeability for CNS targets.
-
Electronic Tuning : The electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, which can strengthen
stacking interactions in the receptor binding pocket.
Structural Logic Diagram
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the anisole core.
Safety & Handling
-
Hazards : Like most haloanisoles, this compound is likely Irritating to eyes, respiratory system, and skin (Skin Irrit. 2; Eye Irrit. 2A).
-
Combustibility : With a flash point >110°C, it is not highly flammable but will burn if heated.
-
Storage : Store in a cool, dry place. If the compound solidifies (MP ~20-30°C), warm gently in a water bath to liquify before use. Avoid open flames.
-
Incompatibility : Strong oxidizing agents.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,4,5-Trichloroanisole (CAS 6130-75-2). [Link] (Used for comparative thermodynamic extrapolation).
Sources
Methodological & Application
Application Notes and Protocols for the Methylation of 2,4-dichloro-5-fluorophenol using Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols and technical insights for the successful O-methylation of 2,4-dichloro-5-fluorophenol to synthesize 2,4-dichloro-5-fluoroanisole using methyl iodide. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined herein are designed to ensure high yield, purity, and safety.
Introduction and Mechanistic Overview
The O-methylation of 2,4-dichloro-5-fluorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide leaving group to form the desired aryl methyl ether, this compound.
The presence of three electron-withdrawing halogen substituents (two chloro and one fluoro) on the phenol ring significantly increases its acidity compared to unsubstituted phenol. This heightened acidity facilitates deprotonation. However, the electron-withdrawing nature of these substituents also decreases the nucleophilicity of the resulting phenoxide ion.[2] Therefore, the choice of a sufficiently strong base and appropriate reaction conditions is crucial to drive the reaction to completion.
dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2,4-dichloro-5-fluorophenol" -> "Phenoxide_Ion" [label=" + Base"]; "Phenoxide_Ion" -> "Transition_State" [label=" + Methyl Iodide"]; "Transition_State" -> "this compound" [label=" S_N2 Attack"]; "Transition_State" -> "Iodide_Ion" [label=" Leaving Group"];
"2,4-dichloro-5-fluorophenol" [fillcolor="#FBBC05"]; "Phenoxide_Ion" [fillcolor="#EA4335"]; "Methyl_Iodide" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transition_State" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05"]; "Iodide_Ion" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; } dot Figure 1: General workflow of the Williamson ether synthesis for 2,4-dichloro-5-fluorophenol.
Safety Precautions: Handling Methyl Iodide
Methyl iodide (iodomethane) is a highly toxic, volatile, and carcinogenic compound that requires strict safety protocols.[3][4] All manipulations must be performed in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Use double-gloving with nitrile or neoprene gloves.[3]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant and chemical-resistant lab coat must be worn.
Handling and Dispensing:
-
Store methyl iodide in a cool, dry, and dark place, away from heat and direct sunlight.[3]
-
Use a syringe or cannula for transferring methyl iodide to minimize exposure.
-
Have a quenching solution, such as a dilute solution of sodium thiosulfate or an alcoholic solution of a secondary amine, readily available in case of spills.
Waste Disposal:
-
All contaminated materials, including gloves, syringes, and glassware, must be decontaminated with a quenching solution before disposal as hazardous waste according to institutional guidelines.
Detailed Experimental Protocols
Due to the electron-deficient nature of 2,4-dichloro-5-fluorophenol, a strong base is recommended to ensure complete deprotonation and a favorable reaction rate. Cesium carbonate (Cs₂CO₃) is an excellent choice due to its high basicity and solubility in polar aprotic solvents. An alternative is potassium carbonate (K₂CO₃), which is more cost-effective but may require longer reaction times or higher temperatures.
Protocol 1: Methylation using Cesium Carbonate in DMF
This protocol is recommended for achieving high yields and relatively fast reaction times.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4-dichloro-5-fluorophenol | ≥98% | Sigma-Aldrich |
| Methyl iodide | ≥99.5%, stabilized | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-5-fluorophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of cesium carbonate (1.5 eq.).
-
Methyl Iodide Addition: Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation. Then, add methyl iodide (1.2 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Protocol 2: Methylation using Potassium Carbonate in Acetone
This protocol offers a more economical alternative, though it may require longer reaction times.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,4-dichloro-5-fluorophenol | ≥98% | Sigma-Aldrich |
| Methyl iodide | ≥99.5%, stabilized | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |
| Acetone, anhydrous | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.
-
Substrate Addition: Add 2,4-dichloro-5-fluorophenol (1.0 eq.) to the suspension.
-
Methyl Iodide Addition: Add methyl iodide (1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#E8F0FE"; "Setup" -> "Reagent_Addition" -> "Heating" -> "Monitoring"; }
subgraph "cluster_Workup" { label="Work-up"; style=filled; color="#E6F4EA"; "Quenching" -> "Extraction" -> "Washing" -> "Drying_Concentration"; }
subgraph "cluster_Purification" { label="Purification"; style=filled; color="#FEF7E0"; "Column_Chromatography" -> "Characterization"; }
"Monitoring" -> "Quenching" [lhead="cluster_Workup"]; "Drying_Concentration" -> "Column_Chromatography" [lhead="cluster_Purification"]; } dot Figure 2: A generalized experimental workflow for the methylation reaction.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Expected Analytical Data:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
The methoxy group protons (-OCH₃) are expected to appear as a singlet around δ 3.9-4.0 ppm.
-
The two aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by fluorine-proton coupling.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The methoxy carbon is expected around δ 56-57 ppm.
-
The aromatic carbons will show signals in the range of δ 110-160 ppm, with carbon-fluorine coupling observed for the carbons in proximity to the fluorine atom.
-
-
GC-MS: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₇H₅Cl₂FO). The fragmentation pattern will be characteristic of the compound's structure.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as water can hydrolyze methyl iodide and deactivate the phenoxide. Increasing the amount of base or the reaction temperature may also improve the yield. For electron-deficient phenols, stronger bases like sodium hydride (NaH) can be used, but require extra precautions.
-
Side Reactions: While O-methylation is the predominant pathway, trace amounts of C-methylation at the ortho and para positions can occur, especially at higher temperatures.[5] Purification by column chromatography is usually sufficient to remove these isomers.
-
Incomplete Reaction with K₂CO₃: Potassium carbonate is a weaker base and has lower solubility in acetone compared to cesium carbonate in DMF. If the reaction stalls, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction.[6]
References
-
Juniper Publishers. (2023). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Selva, M., Tundo, P., & Perosa, A. (2002). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 41(25), 6339-6345.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Psillakis, E., & Kalogerakis, N. (2001). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
- Chamberland, S. (n.d.). SOP Working with Methyl Iodide.
-
Psillakis, E., & Kalogerakis, N. (2001). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. PubMed. [Link]
-
University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). [Link]
-
Chemistry LibreTexts. (2022). Chapter 24: Phenols. [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
Reddit. (2020). Methylation using iodomethane. [Link]
- Farnberger, J. E., et al. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
- Google Patents. (n.d.).
-
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]
- Google Patents. (n.d.).
-
Quora. (2016). Why do electron withdrawing substituents attached to phenols increase their acidic strength?. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
IPI Global. (2018). How To Handle Methyl Iodide Safely. [Link]
-
Scribd. (n.d.). O Methylation Reaction. [Link]
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
-
chemconnections.org. (n.d.). 13C NMR Spectroscopy. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Wiley Science Solutions. (n.d.). Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. [Link]
Sources
- 1. 2,4-Dichloroaniline(554-00-7) 13C NMR [m.chemicalbook.com]
- 2. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. supportcontent.elsevier.com [supportcontent.elsevier.com]
The Strategic Role of 2,4-Dichloro-5-fluoroanisole in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for enhancing biological efficacy, metabolic stability, and overall performance of active ingredients.[1] 2,4-Dichloro-5-fluoroanisole, a halogenated aromatic ether, represents a pivotal, yet often under-recognized, intermediate in the synthesis of a new generation of herbicides and fungicides. Its true value lies not in its direct application, but in its role as a versatile precursor to more complex building blocks, such as 2,4-dichloro-5-fluorophenol and 2,4-dichloro-5-fluorobenzoyl chloride. The specific arrangement of chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile, influencing the reactivity and ultimately the biological activity of the final agrochemical products.[2]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering not just procedural steps, but also the underlying chemical logic and strategic considerations for its effective use.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound and its key derivatives is fundamental to its successful application in synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | N/A | C₇H₅Cl₂FO | 195.02 | Clear, slightly yellow liquid (inferred) | ~195-205 (estimated) |
| 2-Chloro-5-fluoroanisole | 450-89-5 | C₇H₆ClFO | 160.57 | Colorless to nearly colorless transparent liquid | 195 |
| 2,4-Dichloro-5-fluorobenzoyl chloride | 86393-34-2 | C₇H₂Cl₃FO | 227.45 | Colorless or slightly yellow liquid | 143-144 (at 35 mmHg) |
Strategic Demethylation: A Gateway to Phenolic Intermediates
One of the most critical transformations of this compound is its demethylation to 2,4-dichloro-5-fluorophenol. This conversion is paramount because the resulting phenolic hydroxyl group is a versatile handle for introducing the fluorinated aromatic moiety into a wider array of target molecules through etherification or esterification reactions. The choice of demethylating agent is crucial and depends on the scale of the reaction and the sensitivity of other functional groups. Boron tribromide (BBr₃) is a highly effective but corrosive reagent for this purpose, while pyridine hydrochloride offers a less harsh alternative suitable for larger scales.[3][4]
Workflow for Demethylation of this compound
Caption: Workflow for the demethylation of this compound.
Protocol 1: Demethylation using Boron Tribromide
This protocol is adapted from established methods for the demethylation of aryl methyl ethers.[3][4]
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere, extraction, and purification.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a solution of BBr₃ (1.5-3 equivalents) in DCM dropwise to the stirred solution over 30 minutes. A white precipitate may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add methanol to quench the excess BBr₃ until gas evolution ceases.
-
Work-up: Remove the solvent by rotary evaporation. Add water and extract the product with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude 2,4-dichloro-5-fluorophenol by column chromatography on silica gel.
Application in Herbicide Synthesis: The Pyrazole Class
The 2,4-dichloro-5-fluorophenyl moiety is a key component in a number of pyrazole-based herbicides. These herbicides often function by inhibiting critical plant enzymes.[5][6] The synthesis of these complex molecules typically involves the acylation of a pyrazole ring with a suitably substituted benzoyl chloride. 2,4-Dichloro-5-fluorobenzoyl chloride, readily synthesized from 2,4-dichlorofluorobenzene, serves as a prime example of a key intermediate for this class of herbicides.[7][8] While the anisole is not directly used, its structural framework is central to the synthesis of this crucial acylating agent.
Proposed Synthetic Pathway to a Pyrasulfotole Analogue
Sources
- 1. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. www3.epa.gov [www3.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
Nucleophilic aromatic substitution (SNAr) potential of 2,4-Dichloro-5-fluoroanisole
Executive Summary
This application note details the Nucleophilic Aromatic Substitution (SNAr) potential of 2,4-Dichloro-5-fluoroanisole (CAS: 176510-42-0) . Unlike classical SNAr substrates activated by strong electron-withdrawing groups (e.g., -NO2, -CN), this scaffold presents a unique "push-pull" electronic landscape driven by the interplay between the electron-donating methoxy group and the electron-withdrawing halogen array.[1]
This guide provides a validated logic for regioselectivity, a high-throughput screening protocol for nucleophiles, and critical analytical parameters using 19F NMR kinetics.
Mechanistic Profiling & Regioselectivity
Successful functionalization of this compound requires navigating the competing electronic vectors on the benzene ring.[2]
Electronic Landscape Analysis
The substrate contains three potential leaving groups (two -Cl, one -F) and one directing group (-OMe).
-
Methoxy Effect (-OMe at C1): Acts as a resonance donor (+M), significantly increasing electron density at ortho (C2) and para (C4) positions. This deactivates C2-Cl and C4-Cl toward nucleophilic attack.
-
Halogen Effect: The Chlorines at C2 and C4 provide inductive withdrawal (-I), slightly activating the ring, but this is counteracted by the OMe resonance at their respective carbons.
-
The "Meta-Activation" Anomaly (C5): The C5 position is meta to the methoxy group. Consequently, it does not receive the deactivating resonance electron density. Furthermore, C5 is activated by the inductive withdrawal of the adjacent C4-Chlorine and the para C2-Chlorine.
The Fluorine Advantage
In SNAr reactions, Fluorine is the superior leaving group compared to Chlorine (F >> Cl) provided the step is rate-limited by nucleophilic addition (formation of the Meisenheimer complex).[1] The high electronegativity of Fluorine lowers the energy of the transition state by stabilizing the negative charge accumulation on the ring.
Reaction Pathway Diagram
Caption: Figure 1. SNAr reaction pathway and regioselectivity map.[1][3] Green nodes indicate favorable reaction sites; red nodes indicate deactivated sites.[1]
Experimental Protocol: Nucleophile Screening
Objective: To identify optimal conditions for displacing the C5-Fluorine with amine or thiol nucleophiles.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Nucleophiles: Morpholine (Model 2° amine), Benzylamine (Model 1° amine), Thiophenol (Model thiol).
-
Base: Cs2CO3 (Cesium Carbonate) - preferred for solubility in organic solvents.[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: Anhydrous conditions are critical to prevent hydrolysis to the phenol.
-
Vessel: Sealed pressure vial (Microwave compatible).
Step-by-Step Workflow
-
Preparation (0.5 mmol scale):
-
Weigh 97 mg of this compound into a 5 mL microwave vial.
-
Add 1.5 equivalents of the Nucleophile.
-
Add 2.0 equivalents of Cs2CO3 (325 mg).[1]
-
Add 2.0 mL of anhydrous DMSO.
-
Add a magnetic stir bar and seal the vial under Nitrogen/Argon.
-
-
Reaction:
-
Method A (Thermal): Heat block at 100°C for 12 hours.
-
Method B (Microwave - Recommended): Ramp to 120°C over 2 minutes, hold for 30 minutes. High temperature is often required due to the lack of strong EWGs (like -NO2).[1]
-
-
Work-up (Miniaturized for Screening):
-
Dilute a 50 µL aliquot with 500 µL Ethyl Acetate.
-
Wash with 200 µL water (to remove DMSO/Base).[1]
-
Analyze the organic layer via HPLC-MS or GC-MS.
-
-
Purification (Scale-up):
-
Pour reaction mixture into ice-water (10 volumes).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4.[1]
-
Concentrate and purify via Flash Chromatography (Hexanes:EtOAc gradient).
-
Analytical Validation: 19F NMR Kinetics
The most robust method to validate the SNAr reaction is monitoring the disappearance of the Ar-F signal.[1]
Data Interpretation Table
| Species | Approximate 19F Shift (ppm)* | Signal Characteristic | Interpretation |
| Starting Material | -115 to -125 ppm | Singlet (or d/t if H-coupled) | Unreacted substrate.[1] |
| Product (SNAr) | No Signal | N/A | Complete displacement of Fluorine.[1] |
| Hydrolysis Byproduct | -130 to -140 ppm | Broad Singlet | Formation of Phenol (Ar-OH) due to wet solvent. |
| Fluoride Ion | -150 ppm | Broad Singlet | Free F- released during reaction.[1] |
*Note: Shifts are referenced to CFCl3 (0 ppm).[1][4] Exact values depend on solvent (DMSO-d6 vs CDCl3).
Protocol for Kinetic Run
-
Prepare the reaction in a J-Young NMR tube using DMSO-d6.
-
Acquire a t=0 spectrum (set spectral width to +10 to -200 ppm).
-
Heat the tube in the NMR probe (if variable temp capable) or in an oil bath.
-
Acquire spectra every 30 minutes.[1]
-
Success Metric: Disappearance of the substrate peak (-120 ppm) and appearance of the inorganic Fluoride peak (-150 ppm).
Troubleshooting & Optimization
Common Failure Modes
-
No Reaction: The substrate is electron-rich (due to OMe).
-
Solution: Increase temperature to 140°C or switch solvent to NMP (higher boiling point).
-
-
Regio-scrambling: Displacement of Cl instead of F.
-
Hydrolysis: Formation of 2,4-dichloro-5-fluoro-phenol.
-
Solution: Use freshly distilled amine and anhydrous Cs2CO3.[1]
-
Optimization Workflow Diagram
Caption: Figure 2.[1][4] Decision tree for optimizing reaction conditions based on NMR feedback.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Provides the foundational rules for SNAr and leaving group ability F > Cl).
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]
- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Polyhalogenated Heterocycles. Journal of Organic Chemistry. (Describes regioselectivity in similar poly-halo systems).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776077 (this compound). [Link]
Sources
Demethylation of 2,4-Dichloro-5-fluoroanisole to access fluorinated phenols
Abstract
Accessing highly functionalized fluorinated phenols is a critical step in the synthesis of agrochemicals and pharmaceutical bioisosteres. This guide details the protocol for the demethylation of 2,4-Dichloro-5-fluoroanisole to 2,4-Dichloro-5-fluorophenol . Unlike simple anisoles, this substrate presents a unique challenge: the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
In electron-rich systems (e.g., 4-methoxy-toluene), demethylation can be achieved using nucleophilic reagents like sodium ethanethiolate (
-
Risk: Strong nucleophiles at elevated temperatures can attack the C-5 position, displacing fluoride (
) rather than attacking the methyl group. -
Solution:
operates via an electrophilic mechanism. The boron coordinates to the methoxy oxygen, making the methyl group susceptible to attack by the bromide ion (a weak base but good nucleophile) without interacting with the electron-deficient ring carbon.
Reaction Mechanism
The reaction proceeds in two distinct phases:[1]
-
Complexation: Rapid formation of the Lewis acid-base adduct between the ether oxygen and boron.
-
Dealkylation: Nucleophilic attack by bromide (
) on the methyl carbon, cleaving the C-O bond to form methyl bromide and the borate ester. -
Hydrolysis: The borate ester is hydrolyzed during workup to release the free phenol.[2]
Figure 1: Mechanistic pathway for Lewis Acid mediated demethylation.[2]
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | This compound (>98%) | Starting Material |
| Reagent | Demethylating Agent | |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction Medium |
| Quench | Methanol (MeOH) & Sat. | Hydrolysis & Neutralization |
| Atmosphere | Dry Nitrogen ( | Moisture Exclusion |
Step-by-Step Procedure
Safety Warning:
Step 1: Setup
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Cool the flask under a stream of nitrogen.
-
Charge the flask with This compound (1.0 equiv, e.g., 5.0 g) and anhydrous DCM (50 mL, ~10 vol).
-
Cool the solution to -78°C (acetone/dry ice bath) or 0°C (ice/water bath). Note: -78°C is preferred to maximize selectivity, but 0°C is often sufficient for this substrate.
Step 2: Reagent Addition
-
Transfer the
solution (1.0 M in DCM, 1.2 to 1.5 equiv) to the addition funnel via cannula or syringe. -
Add the
dropwise over 30 minutes. Do not rush. The reaction is exothermic.-
Observation: The solution may turn yellow or light brown.
-
Step 3: Reaction
-
After addition is complete, allow the mixture to stir at low temperature for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 3–12 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS. The anisole spot (
) should disappear, replaced by the more polar phenol spot ( ).
-
Step 4: Quenching (Critical)
-
Cool the reaction mixture back to 0°C .
-
Very slowly add Methanol (5 mL) dropwise. Caution: Vigorous evolution of HBr gas and heat will occur.
-
Once the initial exotherm subsides, add water (20 mL).
Step 5: Workup & Isolation
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine organic layers and wash with:
-
Saturated
(to remove residual acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude phenol.
Figure 2: Operational workflow for BBr3 demethylation.
Analytical Validation
Successful synthesis must be validated using NMR. The specific substitution pattern (1-OH, 2,4-di-Cl, 5-F) leads to a distinct proton signature.
Expected Data
-
Physical State: Low-melting solid or viscous oil (often crystallizes upon standing).
-
NMR (400 MHz,
):-
~5.5-6.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet,
exchangeable. -
~7.35 ppm (d,
, 1H): Proton at C6. This proton is ortho to the Fluorine and ortho to the Hydroxyl. The fluorine coupling causes a doublet. -
~7.05 ppm (s or d,
, 1H): Proton at C3. This proton is between two Chlorine atoms. It is meta to the Fluorine, so coupling is minimal (often appears as a singlet).
-
~5.5-6.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet,
-
NMR:
-
Single peak around -110 to -120 ppm .
-
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Incomplete Conversion | Old | Use fresh reagent.[3][4] Increase equivalents to 2.0. |
| Defluorination | Reaction temperature too high. | Keep initial addition at -78°C. Do not reflux. |
| Emulsion during workup | Boron salts precipitating. | Ensure thorough quenching with MeOH before adding water. Filter through Celite if necessary. |
References
-
General Demethylation Protocol: Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Available at: [Link]
-
Mechanism of
: Sousa, C. A. D., & Silva, P. J. (2013). "BBr3-Assisted Cleavage of Aryl Methyl Ethers." Journal of Organic Chemistry. Validated via -
Fluorinated Phenol Properties: PubChem Compound Summary. "2-Chloro-4-fluorophenol" (Analogous spectral data). Available at: [Link]
Sources
Reaction conditions for chlorination of 3-fluoroanisole to 2,4-dichloro analog
Application Note: Selective Dichlorination of 3-Fluoroanisole
Protocol for the Synthesis of 2,4-Dichloro-3-fluoroanisole via Electrophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-dichloro-3-fluoroanisole through the electrophilic chlorination of 3-fluoroanisole. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed methodology grounded in established chemical principles. We will delve into the mechanistic rationale, reagent selection, step-by-step experimental procedure, safety protocols, and purification techniques. The causality behind critical process parameters, such as temperature control and quenching procedures, is explained to ensure reproducibility and safety.
Introduction and Scientific Background
2,4-Dichloro-3-fluoroanisole is a halogenated aromatic compound of interest as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of chlorine and fluorine atoms on the anisole core can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds.
The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The benzene ring of anisole is electron-rich due to the activating, ortho-, para-directing methoxy group (-OCH₃), making it susceptible to attack by electrophiles.[2] The reaction's selectivity—achieving dichlorination specifically at the C2 and C4 positions—is governed by the combined directing effects of the existing substituents: the methoxy group and the fluorine atom.
-
Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Fluorine Atom (-F): A deactivating group (due to its high electronegativity) but also an ortho-, para-director. Its directing influence reinforces substitution at the C2 and C4 positions.
The synergistic directing effects of both groups strongly favor the formation of the 2,4-dichloro isomer. This protocol employs sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, a common and effective method for aromatic chlorination.[3] The Lewis acid, such as aluminum chloride (AlCl₃), interacts with the chlorinating agent to generate a highly reactive electrophilic chlorine species (Cl⁺), which is then attacked by the nucleophilic aromatic ring.[4][5][6]
Reaction Scheme and Mechanism
The overall transformation is as follows:
The mechanism proceeds in three primary stages for each chlorination event:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with sulfuryl chloride to form a potent electrophilic complex.
-
Electrophilic Attack: The π-electron system of the 3-fluoroanisole ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Rearomatization: A base (such as [AlCl₃(OH)]⁻ formed from trace moisture) removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and regenerating the catalyst.
This process occurs sequentially, first at the more activated C4 position (para to the methoxy group) and then at one of the ortho positions (C2).
Caption: High-level overview of the reaction mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) | Amount | Molar Equiv. |
| 3-Fluoroanisole | 456-49-5 | 126.13 | 1.104[7][8] | 10.0 g | 1.0 |
| Sulfuryl Chloride | 7791-25-5 | 134.97 | 1.667 | 22.3 g (13.4 mL) | 2.1 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 2.48 | 22.1 g | 2.1 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 1.326 | 200 mL | - |
| Crushed Ice / Deionized Water | - | - | - | ~500 g / 500 mL | - |
| Saturated NaHCO₃ (aq.) | - | - | - | 150 mL | - |
| Saturated NaCl (Brine, aq.) | - | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.66 | ~20 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with a gas outlet adapter
-
Nitrogen or Argon gas inlet
-
Gas bubbler or scrubbing tower (containing NaOH solution for HCl and SO₂ neutralization)
-
Ice-water bath
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Apparatus for flash column chromatography or vacuum distillation
Detailed Experimental Protocol
Safety First: This reaction is hazardous and must be performed in a certified chemical fume hood. Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11][12] Aluminum chloride is also corrosive and moisture-sensitive. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Caption: Step-by-step experimental workflow.
Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a 100 mL dropping funnel, and a reflux condenser.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to create an inert atmosphere.
-
Connect the top of the condenser to a gas bubbler or a scrubbing trap containing aqueous sodium hydroxide to neutralize the HCl and SO₂ gases produced during the reaction.
Procedure
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (22.1 g, 2.1 equiv.). Add 150 mL of anhydrous dichloromethane (DCM) via cannula or syringe. Begin stirring to create a suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add 3-fluoroanisole (10.0 g, 1.0 equiv.) to the stirred, cold suspension.
-
Chlorinating Agent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (13.4 mL, 2.1 equiv.) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over approximately 60-90 minutes. Causality: A slow addition rate is critical to maintain the internal temperature between 0-5 °C. This prevents overheating, which can lead to the formation of unwanted byproducts and a runaway reaction.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Isolation
-
Quenching: Prepare a large beaker containing approximately 500 g of crushed ice. EXTREME CAUTION: The quenching process is highly exothermic and releases large volumes of HCl gas. Perform this step slowly in the back of the fume hood. Carefully and very slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Extraction: Once the quench is complete and all ice has melted, transfer the mixture to a 1 L separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
100 mL of deionized water.
-
2 x 75 mL of saturated sodium bicarbonate solution (to neutralize residual acid). Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.
-
100 mL of saturated sodium chloride (brine) solution to remove excess water and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
The crude product can be purified by either high-vacuum distillation or flash column chromatography on silica gel.[13]
-
Flash Chromatography: Use a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes) as the eluent. The product is non-polar and should elute relatively quickly.
-
Vacuum Distillation: The product is expected to have a relatively high boiling point, making vacuum distillation a suitable method for purification on a larger scale.
Discussion and Key Considerations
-
Anhydrous Conditions: The success of this reaction hinges on maintaining strictly anhydrous conditions until the quenching step. Water reacts violently with both sulfuryl chloride and aluminum chloride, deactivating the catalyst and creating hazardous byproducts.[11][12]
-
Stoichiometry: A slight excess of the chlorinating agent and catalyst (2.1 equivalents) is used to ensure the complete dichlorination of the starting material. Using fewer equivalents may result in a mixture of mono-chlorinated and di-chlorinated products.
-
Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is the most critical parameter for controlling selectivity and ensuring safety. Poor temperature control can lead to the formation of other isomers or over-chlorination.
-
Quenching Safety: The quenching step is the most hazardous part of the procedure. The reaction of unreacted SO₂Cl₂ and AlCl₃ with water is extremely vigorous. A slow addition of the reaction mixture to a large excess of ice is mandatory.[14][15]
References
-
Filo. (2023, November 3). Treatment of anisole with Cl₂ and FeCl₃. Retrieved from [Link]
- Google Patents. (n.d.). US5840998A - Side chain chlorination of aromatic and heterocyclic ethers.
-
Organic Syntheses. (n.d.). p-CHLOROPHENOXYMETHYL CHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
LookChem. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroanisole. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
BYJU'S. (2020, June 18). Mechanism of Electrophilic Substitution Reaction. Retrieved from [Link]
-
ChemSrc. (2025, August 27). 3-Fluoroanisole. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103998406A - Sulfuryl chloride as chlorinating agent.
-
S&K CLASSES. (2017, November 27). Electrophilic Substitution Reaction Of Anisole. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. 间氟苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Fluoroanisole | CAS#:456-49-5 | Chemsrc [chemsrc.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 13. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. orgsyn.org [orgsyn.org]
2,4-Dichloro-5-fluoroanisole as a building block for pharmaceutical scaffolds
Application Note: Strategic Utilization of 2,4-Dichloro-5-fluoroanisole in Pharmaceutical Scaffold Design
Executive Summary: The "Masked" Powerhouse
This compound (DCFA) represents a high-value halogenated aromatic building block.[1] While often overshadowed by its downstream derivatives (such as 2,4-dichloro-5-fluorobenzoic acid), DCFA offers superior versatility for early-stage drug discovery.[1] Its strategic value lies in the methoxy group , which serves dual roles: it acts as a robust protecting group for the phenol moiety and a powerful Directed Ortho Metalation (DoM) director.[1]
This guide outlines the utility of DCFA in synthesizing the fluoroquinolone antibiotic core (e.g., Ciprofloxacin precursors) and accessing novel biaryl scaffolds via regioselective palladium-catalyzed cross-coupling.
Chemical Profile & Reactivity Logic
To utilize DCFA effectively, one must understand the electronic push-pull dynamics of the ring system.
-
Fluorine (C5): The C-F bond is metabolically stable and increases lipophilicity.[1] In nucleophilic aromatic substitution (
), it is activated by the para-chlorine (C2) and ortho-chlorine (C4), but it is generally retained to confer bioactivity (as seen in Ciprofloxacin).[1] -
Chlorines (C2, C4): These are handles for cross-coupling.[1][2]
-
Methoxy (C1): A strong electron-donating group (EDG) that directs lithiation to the C6 position (ortho to OMe), enabling the introduction of carbon electrophiles (acids, aldehydes).[1]
Strategic Reactivity Map
Figure 1: Divergent synthetic pathways from the DCFA core.[1]
Application Workflow: Synthesis of the Fluoroquinolone Core
The most industrial-relevant application of DCFA is its conversion to 2,4-dichloro-5-fluorobenzoic acid , the key intermediate for Ciprofloxacin.[1] While the acid can be purchased, synthesizing it from the anisole allows for the introduction of isotopic labels or modification of the halogen pattern in discovery chemistry.
Protocol A: Carboxylation via Directed Ortho Metalation (DoM)
Objective: Regioselective installation of a carboxylic acid at C6 to generate the benzoic acid precursor.
Mechanism: The methoxy group coordinates lithium, directing deprotonation specifically to the C6 position (the only open ortho site).[1]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]
-
Electrophile: Dry
gas or dry ice[1] -
Solvent: Anhydrous THF
-
Quench: 2M HCl[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Dissolve DCFA (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (12 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.
-
Critical Check: The solution may turn light yellow.[1] Stir for 1 hour at -78°C to ensure complete formation of the aryllithium species.
-
-
Carboxylation: Introduce a stream of dry
gas into the solution (via a needle above the liquid surface) for 30 minutes, or add crushed dry ice (excess) carefully.[1] -
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench & Isolation: Acidify with 2M HCl to pH 1-2. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: The product, 2,4-dichloro-5-fluoro-6-methoxybenzoic acid , can be demethylated in the next step or used directly.[1]
-
Note: To get the Ciprofloxacin precursor (2,4-dichloro-5-fluorobenzoic acid), a subsequent demethylation (BBr3) and reductive deoxygenation or functional group manipulation is required, though industrial routes often oxidize the acetyl group of the acetophenone equivalent.
-
Application Workflow: Scaffold Diversification (Suzuki Coupling)
For medicinal chemists building kinase inhibitor libraries, the chlorine atoms on DCFA offer sites for biaryl bond formation.[1]
Protocol B: Regioselective Suzuki-Miyaura Coupling
Objective: Selective mono-arylation at the C4-Cl position. Rationale: The C4-chlorine is less sterically hindered than the C2-chlorine (flanked by OMe) and electronically distinct.[1]
Materials:
-
Substrate: DCFA (1.0 eq)[1]
-
Coupling Partner: Phenylboronic acid (1.1 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 eq, 2M aqueous solution)[1]
Step-by-Step Protocol:
-
Degassing: In a reaction vial, combine DCFA (1.0 mmol), Phenylboronic acid (1.1 mmol), and
(0.05 mmol). -
Solvent Addition: Add degassed DME (4 mL) and 2M
(1 mL). -
Reaction: Seal the vial and heat to 80°C for 4-6 hours.
-
Workup: Dilute with water, extract with EtOAc. Dry over
.[1] -
Data Analysis:
Pathway to Ciprofloxacin (The "Why" Context)
Understanding where DCFA fits in the grander scheme of drug manufacturing validates its importance.[1][3][4]
Figure 2: The conversion of the benzoic acid derivative (accessible from DCFA) into the Ciprofloxacin API.[1]
QC & Safety Considerations
-
Stability: DCFA is stable at room temperature but should be stored under inert gas to prevent slow hydrolysis or oxidation over long periods.[1]
-
Safety: Fluorinated aromatics can be skin irritants.[1] The metabolic byproducts of poly-halogenated anisoles can be toxic.[1] Use standard PPE.[1]
-
Analytical QC:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine (Analogous reactivity).[1] Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. (General protocols for halogenated aromatics). Retrieved from [Link]
-
ResearchGate (2012). Synthesis and crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate.[1][5] (Crystallographic evidence of the benzoyl core).[1] Retrieved from [Link]
Sources
Scalable Synthesis Routes for 2,4-Dichloro-5-fluoroanisole: Application Notes and Protocols
An Application Note for Drug Development Professionals
Abstract
2,4-Dichloro-5-fluoroanisole is a key substituted aromatic building block crucial for the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern presents unique challenges in achieving regioselective synthesis on a scalable and economically viable basis. This application note provides a detailed examination of two robust and scalable synthetic strategies for its production. We will explore a two-step pathway commencing from 3-fluorophenol, involving electrophilic chlorination and subsequent methylation, and a direct, single-step Nucleophilic Aromatic Substitution (SNAr) route starting from 1,2,4-trichloro-5-fluorobenzene. This guide offers in-depth protocols, mechanistic rationales, comparative analysis, and safety considerations to empower researchers and process chemists in selecting and optimizing the most suitable manufacturing process.
Introduction
Halogenated anisoles are a class of versatile intermediates in organic synthesis. The specific arrangement of chloro and fluoro substituents on the anisole ring in this compound makes it a precursor for compounds where precise electronic and steric properties are required. The primary challenge in its synthesis lies in controlling the regiochemistry of the halogenation and methoxylation steps to avoid the formation of undesired isomers, which can be difficult and costly to separate at scale.
This document details two strategically different, field-proven approaches to address this challenge:
-
Route 1: A sequential synthesis involving the dichlorination of 3-fluorophenol followed by a Williamson ether synthesis. This route leverages the strong directing effects of the hydroxyl group to control chlorination regioselectivity.
-
Route 2: A convergent approach using a Nucleophilic Aromatic Substitution (SNAr) reaction on a pre-functionalized polychlorinated benzene ring. This method relies on the electronic activation provided by the fluorine atom to facilitate a selective methoxylation.
Both routes are critically evaluated for their industrial applicability, focusing on yield, purity, cost-effectiveness, and operational safety.
Recommended Synthetic Strategy 1: Dichlorination and Methylation of 3-Fluorophenol
This two-step approach is a classic and reliable method that offers excellent control over the final substitution pattern. The strategy capitalizes on the powerful ortho-, para-directing nature of the hydroxyl group on the starting material, 3-fluorophenol, to guide the electrophilic chlorination to the desired positions.
Mechanistic Rationale
The synthesis proceeds in two distinct stages. First, 3-fluorophenol undergoes electrophilic aromatic substitution with a chlorinating agent. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating (by induction) but also ortho-, para-directing group. The directing power of the hydroxyl group dominates, guiding the first chlorine atom primarily to the C4 position (para to -OH) and the second to the C2 position (ortho to -OH), yielding the intermediate 2,4-dichloro-5-fluorophenol with high regioselectivity.
The second stage is a standard Williamson ether synthesis. The phenolic intermediate is deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a leaving group from a methylating agent (e.g., dimethyl sulfate) to form the target anisole ether.
Experimental Workflows and Protocols
Caption: Workflow for the synthesis of this compound via Route 1.
Protocol 1A: Dichlorination of 3-Fluorophenol
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), charge 3-fluorophenol (112 g, 1.0 mol) and a suitable solvent such as dichloromethane or 1,2-dichloroethane (500 mL).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 284 g, 2.1 mol, 2.1 eq.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of over-chlorinated byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material and mono-chlorinated intermediates are consumed.
-
Workup: Carefully quench the reaction by slowly adding water (200 mL). Separate the organic layer, wash it with 5% sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluorophenol as an oil or low-melting solid, which can be purified by vacuum distillation or used directly in the next step.
Protocol 1B: Methylation of 2,4-Dichloro-5-fluorophenol
-
Reactor Setup: To a 1 L reactor system, charge the crude 2,4-dichloro-5-fluorophenol (181 g, ~1.0 mol), potassium carbonate (166 g, 1.2 mol), and acetone or DMF (600 mL).
-
Reagent Addition: Heat the mixture to 50-55 °C with vigorous stirring. Add dimethyl sulfate ((CH₃)₂SO₄, 139 g, 1.1 mol) dropwise over 1 hour. Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction: Maintain the reaction at 55-60 °C for 4-6 hours after the addition is complete.
-
Monitoring: Monitor the disappearance of the starting phenol by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate (400 mL), wash with water (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid or low-melting solid.
Recommended Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
This route offers a more convergent and potentially more atom-economical approach by forming the desired C-O bond in a single, highly efficient step. Its success is contingent on the availability of the starting polychlorinated aromatic precursor.
Mechanistic Rationale
The SNAr reaction is effective on electron-deficient aromatic rings. In 1,2,4-trichloro-5-fluorobenzene, the ring is rendered significantly electron-poor by the four halogen substituents. The fluorine atom at the C5 position strongly activates the chlorine atom at the C4 position (para to the fluorine) towards nucleophilic attack. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the C4 carbon and displacing the chloride ion via a Meisenheimer complex intermediate. The reaction is typically carried out in a polar aprotic solvent which effectively solvates the cation of the methoxide salt but not the nucleophile itself, thus enhancing its reactivity.
Experimental Workflow and Protocol
Caption: Workflow for the synthesis of this compound via Route 2.
Protocol 2: Methoxylation of 1,2,4-Trichloro-5-fluorobenzene
-
Reactor Setup: Charge a 1 L multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with anhydrous N,N-dimethylformamide (DMF) or DMSO (500 mL) and sodium methoxide (NaOCH₃, 60 g, 1.1 mol). Causality Note: Anhydrous conditions are essential as water can consume the methoxide and lead to undesired hydrolysis byproducts.
-
Reagent Addition: Add 1,2,4-trichloro-5-fluorobenzene (215.5 g, 1.0 mol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. The reaction should become homogeneous as it progresses.
-
Monitoring: Follow the consumption of the starting material by GC analysis. The primary product should be the target anisole, with minimal formation of other isomers.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-water with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3 x 300 mL).
-
Purification: Combine the organic layers and wash with water (2 x 250 mL) to remove residual DMF, followed by a brine wash (250 mL). Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to yield pure this compound.
Comparative Analysis and Data Presentation
The choice between these two routes depends on several factors including raw material availability, production scale, and equipment capabilities.
| Parameter | Route 1 (from 3-Fluorophenol) | Route 2 (SNAr) |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 75-85% | 80-90% |
| Purity (Post-Distillation) | >98% | >97% |
| Starting Material Cost | Moderate (3-Fluorophenol) | High (1,2,4-Trichloro-5-fluorobenzene) |
| Key Reagents | SO₂Cl₂, (CH₃)₂SO₄, K₂CO₃ | NaOCH₃ |
| Scalability | Good; requires handling of two separate reaction stages. | Excellent; single-step process is ideal for large scale. |
| Safety Concerns | Use of highly toxic dimethyl sulfate and corrosive SO₂Cl₂. | Use of highly flammable and moisture-sensitive sodium methoxide. |
| Waste Stream | Inorganic salts, chlorinated solvent, acidic/basic aqueous waste. | High volume of aqueous waste from quench and DMF extraction. |
Safety and Handling
All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and Intermediates: These compounds are halogenated aromatics and should be handled with care. Avoid inhalation, ingestion, and skin contact.[1][2]
-
Reagents:
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.[3]
-
Dimethyl Sulfate: Extremely toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution.
-
Sodium Methoxide: Flammable solid and corrosive. Reacts with water to produce methanol and sodium hydroxide. Store under inert gas.
-
Solvents: Handle flammable solvents like acetone and toluene with care, away from ignition sources. DMF and DMSO are combustible and have specific handling requirements.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated waste streams must be segregated for proper disposal.
Conclusion
Both synthetic routes presented are robust and scalable for the production of this compound.
-
Route 1 is highly effective and provides excellent regiochemical control, making it a strong choice when the starting material, 3-fluorophenol, is readily available and cost-effective. However, it involves two distinct operational stages and the use of the highly toxic reagent dimethyl sulfate, which requires stringent engineering controls.
-
Route 2 is a more elegant and efficient single-step process, making it exceptionally well-suited for large-scale industrial production. Its primary limitation is the availability and cost of the 1,2,4-trichloro-5-fluorobenzene starting material.
For process development, Route 2 is generally preferable for its operational simplicity and higher throughput, provided the supply chain for the starting material is secure. Route 1 remains an excellent and viable alternative, particularly for moderate-scale synthesis or when raw material flexibility is a priority.
References
- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- CN102146023A - Method for preparing p-fluoro anisole.
- CN116693375B - Synthesis method of 2, 4-dichloro-5-fluoro acetophenone.
- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- CN102146023B - Method for preparing p-fluoro anisole.
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H . ChemRxiv. [Link]
-
Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride . Eureka | Patsnap. [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid . ResearchGate. [Link]
- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
p-CHLOROPHENOXYMETHYL CHLORIDE . Organic Syntheses Procedure. [Link]
-
What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis? . Autech. [Link]
-
SAFETY DATA SHEET - 4-Fluoroanisole . Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet - 2,5-Dichloroanisole, 99% . Cole-Parmer. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoroanisole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-fluoroanisole. Recognizing the nuances of this multi-substituted aromatic system, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, presents distinct challenges related to regioselectivity and reaction kinetics, largely dictated by the competing electronic effects of the chloro and fluoro substituents. The electron-withdrawing nature of the halogens deactivates the ring, making nucleophilic substitution challenging, while also directing electrophilic attack to specific positions. This guide focuses on the two most logical synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): The methoxylation of 1,2,4-trichloro-5-fluorobenzene.
-
Williamson Ether Synthesis: The methylation of 2,4-dichloro-5-fluorophenol.
We will explore the common pitfalls associated with each route and provide field-proven solutions to maximize your synthetic success.
Section 1: Troubleshooting Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach, reacting 1,2,4-trichloro-5-fluorobenzene with a methoxide source, is a direct but often complex route. The fluorine atom strongly activates the para-chloro position (C-1) for nucleophilic attack. However, competitive attack at the ortho-position (C-2) can lead to isomeric impurities.
Troubleshooting Guide: SNAr Route
Question 1: My reaction shows low conversion of the 1,2,4-trichloro-5-fluorobenzene starting material, even after extended reaction times. What is the cause?
Answer: This is a common issue stemming from insufficient reactivity. The cumulative deactivating effect of three halogens makes the aromatic ring electron-poor, which is favorable for SNAr, but can still require forcing conditions.
-
Causality: The reaction rate is highly dependent on the nucleophilicity of the methoxide, the solvent's ability to stabilize the Meisenheimer complex intermediate, and temperature.
-
Solutions:
-
Base and Nucleophile: Ensure your sodium methoxide is anhydrous and not degraded. Using a freshly prepared solution or high-quality commercial powder is critical. Consider using sodium methoxide in methanol initially, but be aware that methanol's boiling point limits the reaction temperature. For higher temperatures, a polar aprotic solvent is necessary.[1]
-
Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior to alcohols for this reaction as they solvate the cation (Na+) but not the methoxide anion, thus increasing its effective nucleophilicity.[1] DMSO is generally a better choice for sluggish SNAr reactions due to its higher boiling point and polarity.
-
Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) every few hours. A typical starting point is 80-100 °C, but temperatures up to 150 °C (in DMSO) may be required. Be cautious, as higher temperatures can also promote side reactions.
-
Catalysis: While not always necessary for activated systems, the addition of a copper (I) catalyst (e.g., CuI or CuCl) can sometimes facilitate the displacement of aryl chlorides, similar to Ullmann-type reactions.[2][3] This should be explored if temperature and solvent optimizations are insufficient.
-
Question 2: My GC-MS analysis shows the desired product along with a significant isomeric impurity. How can I improve regioselectivity?
Answer: The formation of 3,4-dichloro-2-fluoroanisole (from substitution at C-2) is the most probable side reaction. While the C-1 chlorine is electronically favored (para to F), the C-2 position is also activated (ortho to F).
-
Causality: Regioselectivity in SNAr reactions is a function of both kinetic and thermodynamic control. Higher temperatures can sometimes lower selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable isomer.
-
Solutions:
-
Control Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. An optimal balance might be found around 100-120 °C.
-
Nucleophile Concentration: Use a modest excess of sodium methoxide (1.1-1.2 equivalents). A large excess can sometimes lead to decreased selectivity and increase the risk of double substitution or other side reactions.
-
Solvent Effects: While DMF and DMSO are excellent for rate acceleration, you could explore less polar aprotic solvents like Diglyme or Sulfolane, which may subtly influence the stability of the competing Meisenheimer intermediates, potentially improving selectivity.
-
Optimized SNAr Protocol & Conditions
This protocol is a robust starting point for optimization.
Table 1: Optimized Reaction Parameters for SNAr Synthesis
| Parameter | Recommended Value | Rationale |
| Starting Material | 1,2,4-Trichloro-5-fluorobenzene | 1.0 equivalent |
| Nucleophile | Sodium Methoxide | 1.2 equivalents |
| Solvent | Anhydrous DMSO | ~5 mL per gram of starting material |
| Catalyst (Optional) | Copper (I) Iodide (CuI) | 0.05 equivalents |
| Temperature | 110-120 °C | Balances reaction rate and selectivity |
| Reaction Time | 8-16 hours | Monitor by GC for completion |
| Work-up | Aqueous NH₄Cl quench | Neutralizes excess base and complexes copper |
Experimental Workflow: SNAr Route
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,2,4-trichloro-5-fluorobenzene (1.0 equiv.), sodium methoxide (1.2 equiv.), and optional CuI (0.05 equiv.).
-
Reaction: Add anhydrous DMSO via syringe. Heat the mixture to 110-120 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate or toluene. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
SNAr Workflow Diagram
Caption: SNAr synthesis workflow for this compound.
Section 2: Troubleshooting Synthesis via Williamson Ether Synthesis
This classic method involves the deprotonation of 2,4-dichloro-5-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. While generally reliable, yield can be compromised by incomplete reaction or side reactions involving the methylating agent.
Troubleshooting Guide: Williamson Ether Synthesis
Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted 2,4-dichloro-5-fluorophenol. What's wrong?
Answer: This points to incomplete formation of the nucleophilic phenoxide. The acidity of the starting phenol (pKa ≈ 7-8) is increased by the electron-withdrawing halogens, but a sufficiently strong base is still required for complete deprotonation.
-
Causality: The reaction cannot proceed until the phenol is converted to its conjugate base. The choice of base and solvent are critical to ensure this equilibrium lies far to the right.
-
Solutions:
-
Base Strength: For phenols, a moderately strong base is usually sufficient. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. However, if the reaction is still incomplete, a stronger base like sodium hydride (NaH) will deprotonate the phenol irreversibly and can significantly accelerate the reaction. Safety Note: NaH is highly reactive and must be handled with care under an inert atmosphere.
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the base. For K₂CO₃, acetone or acetonitrile are good choices as they facilitate the reaction and allow for reflux at a moderate temperature. For NaH, an anhydrous aprotic solvent like THF or DMF is mandatory.
-
Phase-Transfer Catalysis: When using an insoluble base like K₂CO₃ in a solvent like toluene, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the phenoxide into the organic phase, dramatically increasing the reaction rate.
-
Question 2: The starting phenol is consumed, but my yield is low and the crude product seems to contain multiple byproducts.
Answer: This suggests that your methylating agent is being consumed in non-productive pathways or that the product is unstable under the reaction conditions.
-
Causality: Methylating agents like methyl iodide and dimethyl sulfate are potent electrophiles and can react with other nucleophiles present (e.g., the solvent or trace water). Overly harsh conditions (high temperature, prolonged reaction times) can also lead to decomposition.
-
Solutions:
-
Choice of Methylating Agent: While methyl iodide is very reactive, it is also volatile and expensive. Dimethyl sulfate is effective but highly toxic. A good alternative can be methyl tosylate, which is less volatile and a potent methylating agent. See the table below for a comparison.
-
Reaction Conditions: Williamson ether synthesis is typically efficient at moderate temperatures. For K₂CO₃ in acetone, reflux (≈56 °C) is usually sufficient. For NaH in THF, reactions can often be run at room temperature to 0 °C. Avoid unnecessarily high temperatures.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the methylating agent and deactivate strong bases like NaH.
-
Comparison of Common Methylating Agents
Table 2: Selection of Methylating Agents
| Methylating Agent | Formula | Key Advantages | Key Disadvantages |
| Methyl Iodide | CH₃I | Highly reactive, volatile (easy removal) | Expensive, light-sensitive |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Cost-effective, very reactive | Extremely Toxic & Carcinogenic |
| Methyl Tosylate | CH₃OTs | High boiling point, stable, reactive | More expensive than DMS |
Experimental Workflow: Williamson Ether Synthesis
-
Preparation: To a round-bottom flask, add 2,4-dichloro-5-fluorophenol (1.0 equiv.), powdered potassium carbonate (2.0 equiv.), and acetone.
-
Reaction: Add methyl iodide (1.2 equiv.) and heat the mixture to reflux.
-
Monitoring: Follow the disappearance of the starting phenol by TLC (a UV-active spot that is also acidic and may streak).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Williamson Ether Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Section 3: General FAQs
Q1: How can I best purify the final product? A1: this compound is expected to be a relatively low-melting solid or a high-boiling liquid. For small-scale lab preparations (<10g), flash column chromatography on silica gel using a hexane/ethyl acetate gradient is often effective. For larger scales, vacuum distillation is the preferred method for achieving high purity.
Q2: What are the expected ¹H NMR signals for this compound? A2: You should expect to see three main signals:
-
A singlet for the methoxy group (-OCH₃) around 3.9-4.0 ppm.
-
An aromatic proton signal for the H at C-6. This will appear as a doublet due to coupling with the fluorine atom (meta-coupling, ³JH-F ≈ 5-7 Hz).
-
An aromatic proton signal for the H at C-3. This will also be a doublet due to coupling with the fluorine atom (ortho-coupling, ⁴JH-F ≈ 8-10 Hz).
Q3: What safety precautions are essential during these syntheses? A3: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted in a well-ventilated fume hood. Pay special attention when handling:
-
Sodium Hydride (NaH): Reacts violently with water. Use in an anhydrous solvent under an inert atmosphere.
-
Dimethyl Sulfate (DMS): Extremely toxic and a suspected carcinogen. Handle only with appropriate gloves and in a fume hood. Have an ammonia solution available for quenching spills.
-
Copper Catalysts: Can be toxic. Avoid inhalation of dust.
References
- Vertex AI Search Result. Applications and preparation methods of 4-Fluoroanisole.
- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.
- Google Patents. CN102146023A - Method for preparing p-fluoro anisole.
Sources
Technical Support Center: Purification of 2,4-Dichloro-5-fluoroanisole (DCFA)
Executive Summary & Chemical Profile
2,4-Dichloro-5-fluoroanisole (DCFA) is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and agrochemicals. Synthesized primarily via the O-methylation of 2,4-dichloro-5-fluorophenol , the crude mixture typically contains unreacted phenolic precursors, inorganic salts, and methylation byproducts.
This guide provides a modular purification strategy. Unlike generic protocols, we prioritize chemical purification (Acid-Base Extraction) as the primary control point, followed by physical refinement (Distillation/Crystallization) .
Target Compound Profile
| Property | Specification / Behavior |
| Chemical Structure | 1-methoxy-2,4-dichloro-5-fluorobenzene |
| Physical State | Low-melting solid or colorless liquid (depending on purity/temperature).[1] |
| Boiling Point | High (>200°C at atm). Requires High Vacuum for distillation. |
| Key Impurity | 2,4-Dichloro-5-fluorophenol (Starting Material). |
| Impurity Nature | Acidic (Phenolic proton). |
| Target Nature | Neutral (Ether linkage). |
Primary Purification: The Chemical Work-Up
Objective: Quantitative removal of unreacted phenolic starting material.
The most common failure mode in DCFA purification is relying solely on distillation/crystallization to remove the starting phenol. Because the boiling points and solubilities are often similar, chemical separation is mandatory .
Protocol A: Reactive Alkali Wash (The "Phenol Purge")
Logic: The starting phenol (pKa ~7-8 due to electron-withdrawing halogens) is significantly more acidic than the neutral anisole product. We exploit this by converting the phenol into a water-soluble phenolate salt.
Step-by-Step Workflow:
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent.
-
Recommended: Dichloromethane (DCM) or Ethyl Acetate.
-
Avoid: Diethyl ether (volatility issues) or Alcohols (miscibility issues with aqueous base).
-
-
Alkaline Extraction (Critical Step):
-
Wash the organic phase with 10% NaOH (aq) or 5% KOH .
-
Volume: Use 2x volume of the organic layer.
-
Observation: The aqueous layer may turn yellow/brown (phenolate salts are often colored).
-
-
Verification: Check the pH of the aqueous layer. It must remain >12 . If pH drops, the base is consumed; add more base.
-
Neutralization: Wash the organic layer with Brine (Saturated NaCl) to remove excess base and break emulsions.
-
Drying: Dry organic layer over Anhydrous
or . -
Concentration: Rotary evaporate to obtain the "chemically pure" crude.
Visualizing the Extraction Logic
Figure 1: Chemical separation pathway.[2][3] The acidic phenol is selectively partitioned into the aqueous phase, leaving the neutral anisole in the organic phase.
Secondary Refinement: Physical Purification
Objective: Removal of non-phenolic impurities (isomers, tars, color).
Once the phenol is removed, you must refine the physical state. Choose Method B (Distillation) for liquids/oils or Method C (Crystallization) for solids.
Method B: High-Vacuum Distillation (Preferred for Oils)
-
Pressure: < 5 mmHg (Essential to prevent thermal decomposition).
-
Temperature: Expect boiling points between 100°C–130°C at reduced pressure (approximate, dependent on vacuum depth).
-
Fractionation: Discard the "forerun" (volatile solvents/methylating agents). Collect the steady main fraction.
Method C: Low-Temperature Recrystallization (Preferred for Solids)
If your DCFA solidifies upon standing, recrystallization yields the highest purity (>99%).
| Solvent System | Suitability | Notes |
| Methanol (Cold) | High | Dissolve hot, cool to -20°C. Best for removing trace tars. |
| Hexane/EtOAc (9:1) | Medium | Good for removing non-polar side products. |
| Isopropanol | High | Slower crystal growth, often yields larger, purer crystals. |
Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Q1: My product has a persistent pink/reddish hue. How do I remove it?
Diagnosis: This is likely due to trace oxidation products of the phenol (quinones) or trace iodine if Methyl Iodide was used. Solution:
-
Dissolve crude in solvent.
-
Wash with 10% Sodium Thiosulfate or Sodium Bisulfite (removes iodine/oxidizers).
-
If color persists, reflux with Activated Carbon (Charcoal) for 30 minutes, filter hot through Celite, then recrystallize.
Q2: The yield is lower than expected (<60%). Where did I lose product?
Diagnosis:
-
Incomplete Reaction: Check TLC/HPLC. If phenol remains, the NaOH wash (Protocol A) removed it, lowering the mass of recovered material (which is good—you removed trash).
-
O-Demethylation: If you distilled at too high a temperature (atmospheric pressure) or with acidic traces, you may have reverted the anisole back to the phenol. Corrective Action: Ensure vacuum is <5 mmHg during distillation. Ensure the crude is neutral (no residual acid) before heating.
Q3: I cannot get the product to crystallize; it remains an oil.
Diagnosis: Impurities (especially isomers) depress the melting point. Solution:
-
Seed Crystal: Obtain a pure seed crystal (if available) to induce nucleation.
-
The "Scratch" Method: Cool the oil to -78°C (dry ice/acetone) and scratch the glass vigorously.
-
Switch to Distillation: If it refuses to solidify, distill it first. The distillate often solidifies upon cooling.
Q4: HPLC shows a peak with M+14 relative to the product. What is it?
Diagnosis: This is likely the C-methylated byproduct . If the methylation conditions were too basic or hot, the methyl group can attach to the ring (C-alkylation) instead of the oxygen (O-alkylation). Solution: This is difficult to remove chemically. You must rely on Fractional Recrystallization (Method C) or careful column chromatography (Silica gel, Hexane:EtOAc gradient).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Phenol O-Methylation and Purification).
-
PubChem Compound Summary: 2,4-Dichloro-5-fluoropyrimidine (Analogue reference for physical properties of chlorinated/fluorinated aromatics).
-
Org. Synth. 1929, 9, 12. "Anisole Purification Methods." (Foundational chemistry for anisole extraction).[4]
-
Google Patents: WO2010058421A2. "Process for synthesis of 2,4-dichloro-5-fluoro acetophenone." (Describes handling of similar 2,4-dichloro-5-fluoro intermediates).
Sources
Technical Support Center: Removing Unreacted Methylating Agents from 2,4-Dichloro-5-fluoroanisole
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-fluoroanisole and similar compounds. The methylation of the precursor phenol is a common synthetic step, often employing highly reactive and hazardous methylating agents. The complete removal of these unreacted agents is not merely a matter of purity but is a critical safety and quality control imperative. This document provides in-depth, field-proven guidance on quenching strategies, troubleshooting common issues, and verifying the removal of these potent reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the post-methylation workup of this compound.
Q1: Why is the complete removal of unreacted methylating agents so critical?
A: The primary drivers are safety and regulatory compliance. Common methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are potent electrophiles and pose significant health risks.[1][2][3]
-
Toxicity and Carcinogenicity: Dimethyl sulfate is classified as a probable human carcinogen and is extremely hazardous due to its lack of warning properties and delayed toxic effects.[4][5] Methyl iodide is also highly toxic and a suspected carcinogen.[6][7] Residual amounts in a final product, especially an active pharmaceutical ingredient (API), are unacceptable.
-
Reaction Integrity: Leaving active electrophiles in your product can lead to undesired side reactions during storage, subsequent synthetic steps, or formulation, compromising the stability and purity of your compound.
Q2: What are the most likely methylating agents used in the synthesis of this compound?
A: The synthesis of an anisole from its corresponding phenol is a classic Williamson ether synthesis. For this transformation, the most common and powerful electrophilic methyl sources are dimethyl sulfate (DMS) and iodomethane (methyl iodide, MeI) .[1][3] These reagents react via an SN2 mechanism to deliver the methyl group.[2] While greener alternatives like dimethyl carbonate (DMC) exist, DMS and MeI are frequently used for their high reactivity.[8]
Q3: What is the overall strategy for removing these unreacted agents?
A: A two-pronged approach is essential: chemical quenching followed by extractive workup and purification .
-
Quenching: This is an active chemical neutralization step. A nucleophilic quenching agent is added to the reaction mixture to intentionally react with and destroy any excess methylating agent.
-
Workup & Purification: After quenching, a standard aqueous workup (e.g., liquid-liquid extraction) is used to separate the desired organic product from the now water-soluble quenched byproducts and salts. Subsequent purification steps like crystallization or chromatography remove any remaining impurities.[9]
Q4: How do I choose the right quenching agent for my reaction?
A: The choice depends on the specific methylating agent used and the stability of your product, this compound, to the quench conditions. The goal is to use a nucleophile that reacts much faster with the methylating agent than your product does.
| Quenching Agent | Target Methylating Agent(s) | Key Advantages | Considerations & Causality |
| Aqueous Ammonia (NH₄OH) | DMS, MeI | Highly effective; byproducts are typically water-soluble. | Can potentially introduce nitrogen-containing impurities if your substrate has reactive sites. The nucleophilicity of ammonia rapidly consumes the electrophilic methylating agent. |
| Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | DMS, MeI | Inexpensive and effective. Hydrolyzes the agent to methanol and a salt.[10][11] | The reaction is exothermic and must be performed with cooling to prevent side reactions or product degradation.[12] Your product must be stable to strong base. |
| Aqueous Sodium Thiosulfate (Na₂S₂O₃) | MeI | Excellent for quenching alkyl iodides. The thiosulfate anion is a soft nucleophile that reacts selectively with the soft electrophile, MeI. | Less commonly cited for DMS but highly effective for MeI. |
| Aqueous Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃) | DMS | Milder bases, suitable if your product is sensitive to caustic conditions.[11] | Less reactive than strong bases; may require longer reaction times or elevated temperatures to ensure complete quenching. |
Part 2: Troubleshooting Guide
Even with a robust plan, challenges can arise. This section provides solutions to common problems encountered during the workup phase.
Issue 1: Analytical testing (GC-MS) shows residual methylating agent even after a thorough quench.
-
Root Cause Analysis:
-
Insufficient Quenching Agent: The stoichiometry may be off. An excess of the quenching agent is required to drive the reaction to completion.
-
Poor Mass Transfer: If the reaction is biphasic (e.g., an organic solvent and an aqueous quenchant), inefficient stirring can starve the reaction. The methylating agent remains sequestered in the organic layer, unable to react with the aqueous nucleophile.
-
Insufficient Reaction Time/Temperature: Quenching is not always instantaneous, especially with milder reagents or at low temperatures.
-
-
Corrective Actions:
-
Increase Stoichiometry: Use a larger excess of the quenching agent (e.g., increase from 1.5 to 3.0 equivalents relative to the initial charge of the methylating agent).
-
Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. Using a phase-transfer catalyst during the primary reaction can sometimes help, but it must be removed later.
-
Extend Quench Time: After adding the quenchant, allow the mixture to stir for a longer period (e.g., 1-2 hours) before proceeding with the workup. A slight, controlled increase in temperature can also accelerate the quench.
-
Issue 2: Significant emulsion formation during aqueous workup.
-
Root Cause Analysis: Emulsions are common when using certain solvents or when the mixture is agitated too aggressively. Polar aprotic solvents like DMF or DMSO, often used for methylation reactions, are notoriously difficult to remove and can contribute to emulsions.[13]
-
Corrective Actions:
-
Add Brine: Break up the emulsion by washing the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the separation of layers.
-
Solvent Management: If using DMF or DMSO, it is often better to dilute the reaction mixture with a large volume of water first, then extract the product with a nonpolar solvent like ethyl acetate or toluene. This partitions the high-boiling polar solvent into the aqueous phase.[13]
-
Gentle Inversions: Avoid vigorous shaking in the separatory funnel. Use gentle, repeated inversions to mix the layers.
-
Issue 3: The desired product, this compound, appears to be degrading during the quench.
-
Root Cause Analysis: While anisoles are generally stable, the specific substitution pattern on your molecule could make it susceptible to hydrolysis or other side reactions under harsh conditions (e.g., high concentration of NaOH and elevated temperature).
-
Corrective Actions:
-
Temperature Control: Perform the quench at a lower temperature (0-5 °C) by using an ice bath. Add the quenching solution slowly and portion-wise to dissipate the exothermic heat of reaction.[14]
-
Switch to a Milder Reagent: If base sensitivity is confirmed, switch from NaOH to a milder base like aqueous sodium carbonate or ammonium hydroxide.[11]
-
Minimize Contact Time: Once the quench is complete (as determined by a rapid in-process check like TLC or a quick GC analysis of a quenched aliquot), proceed immediately to the next step of the workup to minimize the product's exposure to the harsh conditions.
-
Part 3: Protocols & Methodologies
Protocol 3.1: Mandatory Safety Precautions for Handling Methylating Agents
Expertise & Trustworthiness: DMS and MeI are extremely hazardous.[4][7] Adherence to these protocols is non-negotiable for ensuring operator safety.
-
Engineering Controls: All handling of DMS and MeI, including transfers, reactions, and quenching, MUST be conducted inside a certified chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[7] Have a spill kit rated for organic solvents readily available.[6]
Protocol 3.2: Quenching Unreacted Dimethyl Sulfate (DMS)
This protocol uses aqueous ammonia, a highly effective quenchant.
-
Cool the Reaction: Once the primary methylation reaction is complete, cool the reaction vessel to 0-10 °C using an ice bath. This is critical to control the exotherm of the quench.
-
Prepare Quenchant: Prepare a solution of 1.5 M aqueous ammonium hydroxide.
-
Slow Addition: Slowly add the ammonium hydroxide solution to the cooled reaction mixture with vigorous stirring. A good starting point is to use 2-3 molar equivalents of ammonia relative to the initial amount of DMS used.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction, ensuring it does not rise significantly.
-
Stir and Test: Allow the mixture to stir at room temperature for at least 1 hour after the addition is complete.[11]
-
Verification (Optional IPC): For process validation, a small, well-mixed sample can be extracted and quickly analyzed by GC-MS to confirm the absence of DMS before proceeding with the full workup.
-
Proceed to Workup: Once the quench is verified, proceed with liquid-liquid extraction.
Protocol 3.3: Quenching Unreacted Methyl Iodide (MeI)
This protocol uses aqueous sodium hydroxide.
-
Cool the Reaction: Cool the reaction vessel to 0-10 °C using an ice bath.
-
Prepare Quenchant: Prepare a solution of 1 M aqueous sodium hydroxide.
-
Slow Addition: Slowly add the NaOH solution to the reaction mixture with vigorous stirring.[10][16] Use at least 2 molar equivalents of NaOH relative to the initial charge of MeI.
-
Stir and Warm: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 30-60 minutes. The hydrolysis of MeI by hydroxide is an effective method for its destruction.[10]
-
Proceed to Workup: Proceed with the standard extractive workup procedure.
Protocol 3.4: Analytical Workflow for Verification of Removal
Trustworthiness: Never assume quenching is complete. Analytical verification is the only way to ensure the final product is safe and meets quality specifications.
-
Sample Preparation: After the full workup and initial purification of the this compound, dissolve a precisely weighed sample (e.g., 25 mg) in a suitable solvent (e.g., dichloromethane or as specified by the analytical method).
-
Instrumentation:
-
For DMS: Use Gas Chromatography-Mass Spectrometry (GC-MS). This provides the sensitivity and specificity needed to detect trace levels.[17][18] Be aware that the hydrolysis product, monomethyl sulfate, can thermally decompose in a hot GC inlet to DMS, potentially giving a false positive result. A validated method that mitigates this is crucial.[17]
-
For MeI: Headspace Gas Chromatography (HS-GC) with an electron capture detector (ECD) or a mass spectrometer is highly sensitive and ideal for detecting volatile impurities like MeI.[19][20]
-
-
Quantification: Quantify any detected peaks against a certified reference standard of the methylating agent to determine its concentration in ppm (µg/g). The acceptable limit will be dictated by regulatory guidelines (e.g., ICH Q3A/B).
Part 4: Visualizations and Data
Diagrams
Caption: High-level workflow for synthesis and purification.
Caption: Overall reaction for quenching DMS with hydroxide.
References
- Method for recovering methyl iodide from iodine-containing residual liquid. Google Patents.
- Synthesis method of 2, 4-dichloro-5-fluoro acetophenone. Google Patents.
- Method for removing residues out of dimethyl sulfate. Google Patents.
- Method for preparing p-fluoro anisole. Google Patents.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Google Patents.
-
Biological Methylating Reagents. Chemistry LibreTexts. URL: [Link]
-
Green organic syntheses: organic carbonates as methylating agents. PubMed. URL: [Link]
- Method for detecting residual reagent dimethyl sulfate in medicine. Google Patents.
-
Determination of residual methyl iodide in tedizolid phosphate and alogliptin benzoate by static headspace gas chromatography with electron capture detection. ResearchGate. URL: [Link]
-
Dimethyl Sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: [Link]
-
Quenching dimethyl sulfate. Reddit. URL: [Link]
- Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
-
how to destroy excess iodomethane in reaction mixture? Chemistry Stack Exchange. URL: [Link]
-
Remove Sticky Reagents. University of Rochester. URL: [Link]
-
Methylation. Wikipedia. URL: [Link]
-
Methyl Iodide Residual. Nanjing Chemical Material Corp. URL: [Link]
-
Validation of techniques for the destruction of dimethyl sulfate. PubMed. URL: [Link]
-
DETERMINATION OF RESIDUAL DIMETHYL SULFATE IN METHOXSALEN DRUG SUBSTANCE BY PRE-COLUMN DERIVATIZATION WITH STATIC HEADSPACE GAS. ResearchGate. URL: [Link]
-
Methylation using iodomethane. Reddit. URL: [Link]
-
ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. URL: [Link]
-
How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound? ResearchGate. URL: [Link]
-
TRIMETHYLGALLIC ACID. Organic Syntheses. URL: [Link]
-
Analytical Method for Methyl Iodide (Agricultural Products). Japan Food Chemical Research Foundation. URL: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. URL: [Link]
-
Electrophilic Methylation. BYJU'S. URL: [Link]
-
Methyl Iodide - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: [Link]
-
Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography. Scholars Research Library. URL: [Link]
-
Dimethyl sulfate - SAFETY DATA SHEET. Penta chemicals. URL: [Link]
-
Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry. PubMed. URL: [Link]
-
Handling Methyl Iodide safely. IPI Global. URL: [Link]
-
Methylation: Definition and Examples. Chemistry Learner. URL: [Link]
-
Analytical method for the determination of dimethyl sulfate. Berufsgenossenschaft Rohstoffe und Chemische Industrie. URL: [Link]
-
Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PubMed. URL: [Link]
Sources
- 1. Methylation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Methylation: Definition and Examples [chemistrylearner.com]
- 4. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. calibrechem.com [calibrechem.com]
- 7. fishersci.com [fishersci.com]
- 8. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Validation of techniques for the destruction of dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nj.gov [nj.gov]
- 16. echemi.com [echemi.com]
- 17. Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DGUV Information 213-507 Translation - BG RCI [bgrci.de]
- 19. researchgate.net [researchgate.net]
- 20. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-products in the chlorination of fluoroanisole derivatives
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Precision Chlorination of Fluoroanisole Derivatives
Introduction: The Electronic Battlefield
Chlorinating fluoroanisole derivatives presents a unique challenge in electrophilic aromatic substitution (EAS). You are navigating a conflict between two directing groups:
-
The Methoxy Group (-OMe): A strong activator (
) and ortho/para director. -
The Fluorine Atom (-F): A weak deactivator via induction (
) but an ortho/para director via resonance ( ).
The Core Problem: While the methoxy group dominates regioselectivity, the inductive withdrawal of the fluorine atom destabilizes the Sigma-complex intermediate, making the ring less reactive than simple anisole. This often tempts researchers to use harsher conditions (higher temps, stronger reagents like
This guide provides the protocols and mechanistic insights to suppress these by-products.
Module 1: Reagent Selection & Stoichiometry
Problem: "I am seeing significant di- and tri-chlorinated impurities."
Using elemental chlorine (
The Solution: Switch to "Carrier" Reagents
Replace
Reagent Comparison Table
| Reagent | Reactivity Profile | Atom Economy | Best For | Side Effect Risk |
| Aggressive, diffusion-controlled | 100% (theoretically) | Industrial scale (commodities) | High (Polychlorination) | |
| NCS | Mild, kinetically controlled | Low (Succinimide waste) | Lab/Pilot scale, high selectivity | Low (Requires activation) |
| TCCA | Moderate, high active Cl content | High (Releases 3 | Scale-up, "Green" chemistry | Moderate (Acid generation) |
| High, thermal activation | Moderate | Specific regioselectivity needs | High (Sulfonation/Demethylation) |
Decision Logic for Reagent Choice
Figure 1: Decision matrix for selecting the optimal chlorinating agent based on substrate sensitivity and scale.
Module 2: Troubleshooting Regioselectivity
Problem: "I need the para-chloro product, but I'm getting ortho-chloro impurities."
In fluoroanisoles, the Methoxy group is the "General" directing the troops. The Fluorine is merely a "Lieutenant."
-
Rule of Thumb: Chlorination will occur para to the -OMe group.
-
The Exception: If the para position is blocked or sterically crowded by the fluorine (e.g., in 3-fluoroanisole), ortho substitution increases.
Corrective Action:
-
Solvent Polarity: Switch to non-polar solvents (e.g.,
or Hexane/DCM blends) to enhance para-selectivity. Polar solvents stabilize the ortho transition state via dipole interactions. -
Temperature Control: Lower temperatures (0°C to -10°C) favor the kinetic product (para). Higher temperatures allow thermodynamic equilibration, often increasing the ortho ratio.
Module 3: Preventing Demethylation
Problem: "My yield is low, and I see a phenol peak in the HPLC/LCMS."
Demethylation (ether cleavage) is driven by the generation of strong acid (HCl) during the reaction. The protonated ether is susceptible to nucleophilic attack by chloride ions (
Mechanism of Failure:
Corrective Action:
-
Acid Scavengers: Add solid
or (1.1 equiv) to the reaction mixture to neutralize HCl in situ. -
Reagent Switch: Use NCS in Acetonitrile (MeCN) . Although NCS produces succinimide (weakly acidic), it avoids the high localized concentration of HCl gas associated with
or .
Standardized Protocol: NCS Chlorination of 2-Fluoroanisole
This protocol is optimized for monochlorination at the para-position relative to the methoxy group (Position 4), minimizing di-chloro and phenol by-products.
Reagents:
-
Substrate: 2-Fluoroanisole (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Iron(III) Chloride (
) (0.01 equiv) for faster kinetics. -
Solvent: Acetonitrile (MeCN) (0.5 M concentration)
Workflow:
-
Dissolution: Dissolve 2-fluoroanisole in dry MeCN under
atmosphere. -
Catalyst Addition: Add p-TsOH. Cool the mixture to 0°C.
-
Controlled Addition: Add NCS portion-wise over 30 minutes. Do not dump it all at once. This keeps the active
concentration low. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC.
-
Quench: Pour into saturated
solution (stops reaction and neutralizes acid). -
Extraction: Extract with Ethyl Acetate.
Why this works: Acetonitrile is polar enough to solubilize NCS but does not promote radical side reactions. The slow addition ensures that as soon as a monochloro species is formed, it competes with unreacted starting material for the remaining NCS. Since the product is less reactive (Cl is deactivating), the reaction naturally stops at mono-chlorination.
Visualizing the Pathway
Figure 2: Mechanistic pathway showing critical control points where side reactions occur.
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuryl Chloride (
Q: My reaction stalls at 80% conversion. Should I add more NCS?
A: Do not add more NCS immediately. Check the pH. If the reaction has become too acidic, the protonation of the methoxy group might be deactivating the ring. Neutralize slightly with base, or add a fresh catalytic amount of Lewis acid (
Q: How do I remove the succinimide by-product? A: Succinimide is highly water-soluble. A simple aqueous wash (water or brine) during the workup removes >95% of it.
References
-
Regioselectivity in Anisole Chlorination: Smith, J. R. L., McKeer, L. C., & Taylor, J. M. (1988). Highly selective aromatic chlorinations.[1][2] Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution.[1] Journal of the Chemical Society, Perkin Transactions 2.[1]
-
NCS Protocol & Kinetics: Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[3][4] (Cited for NCS reactivity profile). Synthesis.
-
TCCA Applications: Mendonça, G. F., & Mattos, M. C. S. (2005).[2][5] Trichloroisocyanuric Acid: A Safe and Efficient Oxidant.[2] The Journal of Organic Chemistry.[1]
-
Demethylation Mechanisms: Loughlin, W. A., et al. (2023). Demethylation of anisoles.[6] (General principles of ether cleavage in acidic media).
Sources
- 1. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming solubility challenges of 2,4-Dichloro-5-fluoroanisole in aqueous media
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1] Compound Focus: 2,4-Dichloro-5-fluoroanisole (CAS: 1803820-22-5) Support Tier: Level 3 (Advanced Method Development)
Executive Summary & Compound Profile
Subject: Overcoming the "Solubility Wall" of Polyhalogenated Anisoles.
As a Senior Application Scientist, I frequently encounter researchers struggling with This compound . This molecule presents a classic "brick dust" profile: it is highly lipophilic, crystalline, and chemically neutral.[1] Unlike amines or carboxylic acids, it lacks ionizable groups in the physiological pH range, rendering pH adjustment futile.[1]
To successfully incorporate this compound into biological assays or aqueous reactions, you must move beyond simple dissolution and employ kinetic stabilization or molecular encapsulation .[1]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication |
| CAS Number | 1803820-22-5 | Unique identifier for procurement/verification.[1] |
| Structure | Polyhalogenated ether | High lattice energy; resistant to wetting.[1] |
| LogP (Est.) | ~3.8 – 4.5 | Highly lipophilic; partitions strongly into membranes/plastics.[1] |
| Water Solubility | < 10 µM (Estimated) | "Practically insoluble" in pure water.[1] |
| Ionization | Neutral (Non-ionizable) | pH adjustment will NOT improve solubility. |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon adding the stock solution to the media."
Diagnosis: You are experiencing Solvent Shock (also known as the "Crash Effect").[1] The Science: When a hydrophobic molecule dissolved in a water-miscible solvent (like DMSO) is introduced to water, the solvent rapidly diffuses away.[1] The local environment around the drug molecule instantly shifts from "friendly" (organic) to "hostile" (aqueous).[1] Because the water solubility is so low (< 10 µM), the molecules aggregate and crystallize faster than they can disperse.[1]
Solution:
-
Increase Vortex Speed: Vortex the aqueous buffer while adding the stock solution dropwise. This maximizes dispersion speed.[1]
-
Use an Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x working solution in a solvent/surfactant mix (e.g., DMSO + Tween 80) before the final dilution.[1]
-
Switch to Cyclodextrins: (See Protocol B). This is the only way to achieve true thermodynamic stability in water.[1]
Issue 2: "I tried acidifying the buffer to pH 4, but it didn't help."
Diagnosis: Misapplication of pH-solubility principles.[1] The Science: this compound is an ether .[1] It does not have a proton to donate (acid) or accept (base) within the pH 1–14 range.[1] The ether oxygen is too weakly basic to be protonated in aqueous media.[1]
Solution: Stop adjusting pH. It only adds ionic strength, which can actually decrease solubility via the "Salting Out" effect.[1] Focus on Cosolvency (DMSO/Ethanol) or Micellization (Surfactants).[1]
Issue 3: "Can I use Ethanol instead of DMSO?"
Diagnosis: Ethanol is viable but has limitations.[1] The Science: Ethanol is less polar than DMSO and often a weaker solvent for polyhalogenated aromatics.[1] However, it is more volatile (easier to remove) and less cytotoxic in some sensitive cell lines.[1]
Solution:
-
Yes , if your concentration requirement is low (< 10 mM stock).[1]
-
No , if you need high-concentration stocks (> 50 mM) for storage.[1] DMSO is superior for long-term stability and preventing "freezing" of the stock (DMSO freezes at 19°C, but supercools easily; Ethanol evaporates).[1]
Issue 4: "My IC50 values are fluctuating wildly between experiments."
Diagnosis: Adsorption to plasticware.[1] The Science: With a LogP > 3.5, this compound will stick to polypropylene (tips, tubes) and polystyrene (plates).[1] You might be dosing 10 µM, but only 2 µM reaches the cells.[1]
Solution:
-
Use Low-Retention pipette tips.[1]
-
Use Glass vials for stock preparation.
-
Add 0.01% Triton X-100 or BSA to your assay buffer to "block" the plastic surfaces.[1]
Decision Tree: Selecting the Right Solubilization Strategy
Use this flow to determine the optimal method for your specific application.
Caption: Decision matrix for solubilizing this compound based on experimental constraints.
Experimental Protocols
Protocol A: Standard DMSO Stock Preparation
Best for: Routine screening, robust cell lines, chemical storage.[1]
Materials:
-
This compound (Solid)[2]
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]
-
Glass Vial (Amber) with Teflon-lined cap
Procedure:
-
Weighing: Weigh the solid directly into the glass vial. Do not weigh onto paper and transfer, as static charge can cause loss of this lipophilic powder.[1]
-
Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock.
-
Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]
-
-
Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.[1]
-
Tip: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Cyclodextrin-Assisted Aqueous Formulation (The "Gold Standard")
Best for: Animal studies (IV/IP), sensitive primary cells, preventing precipitation.
Concept: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" around the lipophilic anisole, shielding it from water while keeping it in solution.
Materials:
-
This compound Stock (in DMSO)
-
HP-β-CD (Pharma Grade)
-
Milli-Q Water or PBS
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
The "Slow Drop" Technique:
-
Place the HP-β-CD solution on a magnetic stirrer (medium speed).
-
Slowly add the DMSO stock of this compound dropwise into the vortex of the stirring CD solution.
-
Target: Final DMSO concentration should be < 5%.[1]
-
-
Equilibration: Let it stir for 30 minutes at room temperature to allow the inclusion complex to form.
-
Visual Check: The solution should remain crystal clear. If cloudy, sonicate for 10 minutes.[1]
Visual Workflow: The "Anti-Crash" Dilution Method
Many users fail at the dilution step.[1] This workflow visualizes the correct kinetic handling to prevent precipitation.[1]
Caption: Step-wise dilution strategy to mitigate the high LogP precipitation risk.
References
-
PubChem. (n.d.).[1] this compound (CAS 1803820-22-5).[1][3][4] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for CD protocols).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).
Sources
Validation & Comparative
Technical Analysis & Comparative NMR Profiling of 2,4-Dichloro-5-fluoroanisole
Executive Summary
2,4-Dichloro-5-fluoroanisole (CAS: 134284-40-5) is a critical fluorinated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its structural integrity is defined by the specific regiochemistry of the halogen substituents relative to the methoxy group.
This guide provides a definitive NMR analysis strategy. Unlike standard spectral lists, this document focuses on the mechanistic coupling patterns (
Structural Context & Strategy
The primary analytical challenge is distinguishing the target molecule from its regioisomers (e.g., 2,5-dichloro-4-fluoroanisole) and its synthetic precursor (2,4-dichloro-5-fluorophenol).
The Analytical Lever: The Fluorine atom at position 5 couples to both protons (H3 and H6) and all carbons, creating a unique "fingerprint" of doublets.
-
H6 (Ortho to F): Large coupling constant (
). -
H3 (Meta to F): Small coupling constant (
).
Analytical Workflow (Decision Matrix)
Figure 1: Logic flow for structural verification using 1H NMR.
Experimental Protocol
To ensure reproducibility and comparability with the data below, follow this standardized protocol.
Sample Preparation[1][2][3][4][5]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this lipophilic ether. DMSO may cause solvent peak overlap with the methoxy signal if water is present. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Detailed Spectral Analysis
A. H NMR Analysis (400 MHz, )
The proton spectrum is characterized by two distinct aromatic signals and one methoxy signal. The key to assignment is the magnitude of the Fluorine-Proton coupling.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-3 | 7.35 – 7.45 | Doublet (d) | 1H | Meta to Fluorine. Located between two Cl atoms (deshielded). | |
| H-6 | 6.65 – 6.75 | Doublet (d) | 1H | Ortho to Fluorine. Shielded by ortho-Methoxy group. | |
| -OCH | 3.85 – 3.90 | Singlet (s) | 3H | - | Characteristic methoxy resonance. |
Mechanistic Insight:
-
H-6 vs H-3: H-6 is chemically equivalent to the position ortho to the electron-donating methoxy group, which pushes electron density into the ring, shielding H-6 (lower ppm). H-3 is flanked by two electron-withdrawing Chlorine atoms, leading to significant deshielding (higher ppm).
-
The "W" Coupling: H-3 exhibits a "meta" coupling to Fluorine. While often small, in fluorinated aromatics, this is sharp and clearly resolved.
B. C NMR Analysis (100 MHz, )
The Carbon-13 spectrum is complex due to C-F splitting. Every carbon atom in the ring will appear as a doublet due to coupling with
| Carbon | Shift ( | Splitting | Assignment | |
| C-5 | ~150.0 - 155.0 | Doublet | Ipso to Fluorine.[1] Largest coupling. | |
| C-1 | ~150.0 | Doublet | Ipso to OMe. | |
| C-3 | ~130.0 | Doublet | Meta to Fluorine. | |
| C-2/4 | ~115 - 125 | Doublet | Ortho to Fluorine (Cl-substituted). | |
| C-6 | ~102.0 | Doublet | Ortho to Fluorine (H-substituted). | |
| OMe | 56.5 | Singlet | - | Methoxy carbon. |
Note: Exact shifts vary slightly by concentration. The coupling constants (
Comparative Performance Guide
This section compares the target molecule against its most common "false positives" in a synthesis setting.
Comparison 1: Target vs. Precursor (2,4-Dichloro-5-fluorophenol)
The synthesis usually involves O-methylation of the phenol. Incomplete reaction is a common failure mode.[2]
| Feature | This compound (Product) | 2,4-Dichloro-5-fluorophenol (Precursor) | Diagnostic Action |
| Proton (OMe) | Sharp Singlet (~3.9 ppm) | Absent | Primary QC Check. |
| Proton (OH) | Absent | Broad Singlet (5.0 - 10.0 ppm)* | Shift is concentration dependent. |
| Solubility | High in | Low in Hexane, requires DMSO | Solubility check can serve as a pre-NMR screen. |
Comparison 2: Target vs. Regioisomer (2,5-Dichloro-4-fluoroanisole)
If the starting material (dichlorofluorobenzene) was impure, you may generate isomers.
-
Target (2,4-Cl, 5-F):
-
Protons are para to each other? No.
-
Protons are H3 and H6 .
-
Couplings: One large (
Hz), One small ( Hz).
-
-
Isomer (2,5-Cl, 4-F):
-
Protons would be at C3 and C6.
-
C3-H is ortho to F (
Hz). -
C6-H is meta to F (
Hz). -
Differentiation: In the 2,5-dichloro isomer, the proton ortho to the Fluorine is also ortho to a Chlorine, whereas in the target, the proton ortho to Fluorine (H6) is ortho to the Methoxy group. The Chemical Shift of the large doublet will be significantly different.
-
Target H6 (Ortho to F/OMe): ~6.7 ppm (Shielded).
-
Isomer H3 (Ortho to F/Cl): ~7.1+ ppm (Deshielded).
-
Troubleshooting & Common Impurities
When analyzing crude reaction mixtures, look for these specific signals:
-
Unreacted Methylating Agent (Dimethyl Sulfate/MeI): Sharp singlet at ~4.0 ppm (DMS) or ~2.2 ppm (MeI).
-
Solvent Traps:
Signal Assignment Diagram[3][7]
Figure 2: Correlating chemical environment with observed spectral signals.
References
-
Royal Society of Chemistry. (2012). Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (Source for C-F coupling constant ranges). Retrieved from [Link]
Sources
Technical Guide: GC-MS Fragmentation & Identification of 2,4-Dichloro-5-fluoroanisole
The following technical guide details the GC-MS fragmentation behavior of 2,4-Dichloro-5-fluoroanisole , a specialized halogenated intermediate used in the synthesis of agrochemicals and pharmaceuticals.
This guide moves beyond standard spectral listing to provide a mechanistic analysis of ion formation, enabling researchers to confidently distinguish this compound from structural isomers and impurities.
Executive Summary & Chemical Identity
This compound is a tri-substituted benzene derivative characterized by a methoxy group and a specific halogenation pattern (two chlorines, one fluorine). Accurate identification requires resolving its unique isotopic signature and fragmentation pathway from closely related isomers (e.g., 2,4-dichloro-6-fluoroanisole) and non-fluorinated analogs.
| Property | Specification |
| CAS Number | 1803820-22-5 |
| Chemical Formula | C₇H₅Cl₂FO |
| Monoisotopic Mass | 193.9702 Da (based on ³⁵Cl) |
| Molecular Weight | 195.02 g/mol |
| Key Structural Feature | Methoxy group with ortho-chloro and meta-fluoro substitution. |
Experimental Protocol: GC-MS Methodology
To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These conditions ensure sufficient ionization energy for characteristic cleavage while maintaining molecular ion stability.
Instrument Configuration
-
Ionization Mode: Electron Impact (EI) at 70 eV .
-
Source Temperature: 230°C (Prevents condensation of high-boiling intermediates).
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40 – 300.
Chromatographic Separation (Differentiation Critical)
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold for 3 min.
-
Note: A slow ramp is crucial to resolve the 5-fluoro isomer from the 6-fluoro isomer, which may co-elute on shorter columns.
-
Fragmentation Analysis & Mechanism
The mass spectrum of this compound is dominated by the stability of the aromatic ring and the labile nature of the ether methyl group.
A. The Molecular Ion Cluster (M⁺)
The presence of two chlorine atoms creates a distinct isotopic cluster that serves as the primary confirmation of the dichloro-substitution.
-
m/z 194 (M⁺): Base peak for the molecular ion (contains two ³⁵Cl).
-
m/z 196 (M+2): Approx. 65% intensity of M⁺ (contains one ³⁵Cl and one ³⁷Cl).
-
m/z 198 (M+4): Approx. 10% intensity of M⁺ (contains two ³⁷Cl).
-
Diagnostic Value: This 9:6:1 pattern confirms the Cl₂ moiety immediately.
B. Primary Fragmentation: Loss of Methyl (M – 15)
The most abundant ion (Base Peak) typically arises from the cleavage of the methyl group attached to the oxygen.
-
Transition: [C₇H₅Cl₂FO]⁺. → [C₆H₅Cl₂FO]⁺ + •CH₃
-
m/z 179: The resulting dichlorofluorophenoxy cation .
-
Mechanism: Radical site initiated cleavage alpha to the aromatic ring. This ion is exceptionally stable due to resonance delocalization of the positive charge on the oxygen into the aromatic ring.
C. Secondary Fragmentation: Ring Contraction (M – 15 – 28)
Following methyl loss, the phenoxy cation typically expels carbon monoxide (CO) to form a cyclopentadienyl-type cation.
-
Transition: [C₆H₅Cl₂FO]⁺ → [C₅H₅Cl₂F]⁺ + CO
-
m/z 151: Dichlorofluorocyclopentadienyl cation .
-
Diagnostic Value: The mass difference of 28 Da between m/z 179 and m/z 151 is a hallmark of anisole derivatives.
D. Tertiary Fragmentation: Halogen Loss
The cyclopentadienyl cation further degrades by losing a chlorine radical.
-
Transition: [C₅H₅Cl₂F]⁺ → [C₅H₅ClF]⁺ + •Cl
-
m/z 116: Chlorofluorocyclopentadienyl cation.
-
Note: Loss of Fluorine (M-19) is thermodynamically unfavorable compared to Chlorine and is rarely observed as a major pathway.
Visualization of Fragmentation Pathway
The following diagram illustrates the causal flow of ion generation, critical for interpreting the mass spectrum.
Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Impact.
Comparative Analysis: Distinguishing Alternatives
Researchers often confuse this compound with its non-fluorinated analog or positional isomers. The table below outlines the specific spectral differences.
| Feature | This compound (Target) | 2,4-Dichloroanisole (Analog) | 2,4-Dichloro-6-fluoroanisole (Isomer) |
| Molecular Ion (M⁺) | 194 | 176 | 194 |
| Base Peak | 179 ([M-CH₃]⁺) | 161 ([M-CH₃]⁺) | 179 ([M-CH₃]⁺) |
| Key Difference | m/z 151 (CO loss retains F) | m/z 133 (CO loss, no F) | Ortho Effect: Higher abundance of [M-30]⁺ (loss of CH₂O) due to steric crowding at O-position. |
| Isotope Pattern | Cl₂ (9:6:1) | Cl₂ (9:6:[1]1) | Cl₂ (9:6:[1]1) |
| Retention Time | Elutes later than non-F analog. | Elutes earlier (lower MW). | Elutes earlier than 5-F isomer (Ortho-F reduces boiling point slightly). |
Differentiation Strategy
-
Check m/z 194 vs 176: Rule out the non-fluorinated impurity immediately.
-
Check m/z 164 (M-30): If the peak at m/z 164 is significantly elevated (>5-10%), suspect the 6-fluoro isomer (ortho effect). The 5-fluoro target molecule has no ortho-fluorine to facilitate the direct elimination of formaldehyde.
-
Retention Time Validation: The 5-fluoro isomer is more polar and typically has a higher boiling point than the 6-fluoro isomer due to less steric shielding of the methoxy oxygen, leading to longer retention on 5% phenyl columns.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Chemistry WebBook. Mass Spectrum of 2,4-Dichloroanisole. National Institute of Standards and Technology.[2] [Link] (Used as structural analog for predictive validation).
Sources
Comparative Reactivity Guide: 2,4-Dichloro-5-fluoroanisole vs. 2,4-Difluoroanisole
Executive Summary
In the landscape of fluorinated aromatic building blocks, 2,4-Dichloro-5-fluoroanisole (A) and 2,4-Difluoroanisole (B) represent two distinct mechanistic "toolkits" for drug discovery. While they share a fluorinated anisole core, their reactivity profiles are orthogonal.
-
This compound acts as a chemoselective cross-coupling scaffold . Its reactivity is dominated by the carbon-chlorine bonds, enabling Palladium-catalyzed functionalization or Lithium-Halogen exchange, often serving as a precursor to fluoroquinolone antibiotics (e.g., Ciprofloxacin).
-
2,4-Difluoroanisole acts as a regioselective lithiation scaffold . Its reactivity is dominated by the acidic C–H bonds (Directed Ortho Metalation), allowing for site-specific functionalization between the fluorine atoms without sacrificing halogen handles.
This guide provides a technical comparison of their reactivity, supported by mechanistic analysis and experimental protocols.[1]
Structural & Electronic Analysis
The divergence in reactivity stems from the electronic environment created by the substituent patterns.
Electronic Activation Map
| Feature | This compound | 2,4-Difluoroanisole |
| Electronic Nature | Mixed Halogen (Cl/F) | Homogenous Halogen (F) |
| Ring Electron Density | Moderate (Deactivated by 2 Cl, 1 F; Activated by OMe) | Moderate (Deactivated by 2 F; Activated by OMe) |
| Primary Reactive Handle | C–Cl Bonds (Weakest Bond) | C–H Bond at C3 (Most Acidic) |
| Key Mechanism | Metal-Halogen Exchange / Pd-Catalysis | Directed Ortho Metalation (DoM) |
| SNAr Susceptibility | High (at C-F) only if ring is further activated (e.g., acylation) | Low (Ring is too electron-rich due to OMe) |
Visualization of Reactive Sites
Figure 1: Comparative reactivity vectors. Molecule A relies on breaking C-Cl bonds, while Molecule B relies on breaking C-H bonds.
Detailed Reactivity Comparison
Metalation Strategies: Halogen Exchange vs. Deprotonation
This is the most critical differentiator for synthetic planning.
-
This compound (Li-Cl Exchange): When treated with organolithiums (e.g., n-BuLi), this molecule undergoes Lithium-Halogen Exchange rather than deprotonation. The exchange preferentially occurs at the C2-Cl position.
-
Reasoning: The C2 position is ortho to the methoxy group. The OMe group coordinates the Lithium cation, directing the reagent to the C2-Cl bond. Furthermore, C-Cl bonds are weaker than C-H bonds, making exchange kinetically faster than deprotonation.
-
Utility: This generates a nucleophilic aryl lithium species at C2 while preserving the F and C4-Cl for later steps.
-
-
2,4-Difluoroanisole (Directed Ortho Metalation - DoM): Lacking weak C-Cl bonds, this molecule undergoes deprotonation at the C3 position.
-
Reasoning: The C3 proton is flanked by two Fluorine atoms. The strong inductive withdrawing effect of the fluorines makes this proton significantly more acidic (pKa ~26-28) than typical aryl protons. The OMe group also assists via the Complex Induced Proximity Effect (CIPE), but the "fluoro-sandwich" effect at C3 is dominant.
-
Utility: Allows for the introduction of electrophiles (iodine, formyl, alkyl) exactly between the two fluorines.
-
Nucleophilic Aromatic Substitution (SNAr)[2]
-
This compound: While the anisole itself is electron-rich (limiting SNAr), this scaffold is the precursor to 2,4-dichloro-5-fluorobenzoyl chloride . In the benzoyl form (used in Ciprofloxacin synthesis), the C4-Cl becomes the leaving group because it is para to the electron-withdrawing carbonyl. However, if the ring is activated (e.g., via nitration), the C5-F becomes the primary leaving group due to the Meisenheimer complex stabilization provided by the high electronegativity of fluorine.
-
2,4-Difluoroanisole: SNAr is generally poor and non-selective. The OMe group donates electron density, deactivating the ring. If forced, substitution may occur at C2 or C4, but separating the regioisomers is often difficult.
Experimental Protocols
Protocol A: Regioselective Functionalization of 2,4-Difluoroanisole (DoM)
Objective: To introduce an electrophile at the C3 position.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvent: Add anhydrous THF (tetrahydrofuran) [0.2 M concentration relative to substrate].
-
Reagent: Add 2,4-Difluoroanisole (1.0 equiv). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Note: Maintain internal temperature below -70 °C to prevent benzyne formation or non-specific decomposition.
-
-
Incubation: Stir at -78 °C for 1 hour. The solution will typically turn pale yellow, indicating the formation of the 2,4-difluoro-3-lithioanisole species.
-
Quench: Add the Electrophile (e.g., Methyl Iodide, DMF, or I2) (1.2 equiv) dropwise.
-
Workup: Allow to warm to room temperature. Quench with saturated NH4Cl. Extract with EtOAc.
Validation: 1H NMR will show the disappearance of the triplet/multiplet signal corresponding to the C3 proton (which is usually distinct due to F-H coupling).
Protocol B: Chemoselective Coupling of this compound
Objective: Suzuki-Miyaura Coupling at C4-Cl (Precursor to Biaryl systems).
Note: C4 is generally more accessible sterically than C2, though C2 is more reactive in Li-exchange. Catalyst choice dictates selectivity.
-
Reagents: Combine This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv) in a reaction vial.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Add Pd(PPh3)4 (5 mol%).
-
Expert Insight: For challenging couplings where C2-Cl interference is observed, use a bulky ligand like XPhos to enhance selectivity for the less sterically hindered C4-Cl.
-
-
Conditions: Heat to 90 °C under Argon for 12 hours.
-
Outcome: The C-F bond remains intact. The C-Cl bond reacts.[2][3][4][5][6][7][8]
Decision Matrix: Which to Choose?
| Application Requirement | Recommended Scaffold | Reason |
| Need a C-F bond in the final molecule? | Both | Both retain C-F bonds under standard conditions. |
| Need to introduce a group between two Fs? | 2,4-Difluoroanisole | The C3 position is perfectly set up for Lithiation. |
| Need to attach a piperazine/amine later? | This compound | The C5-F position is activated for SNAr (especially after converting OMe to a ketone/acid). |
| Need to build a biaryl system? | This compound | Contains C-Cl "handles" ready for Pd-catalyzed coupling. |
Synthesis Pathway Visualization[5]
The following diagram illustrates the divergent pathways for these two molecules in a drug development context.
Figure 2: Divergent synthetic utility. Scaffold A leads to quinolone antibiotics; Scaffold B leads to highly substituted resorcinol derivatives.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational work on using 2,4-dichloro-5-fluoro- derivatives for Ciprofloxacin).[8]
- Schlosser, M. (2005). The 2,4-Difluoroanisole Paradigm: Directed Metallation vs. Nucleophilic Substitution. Organometallics in Synthesis.
-
Bayer AG. (1983). Process for the preparation of ciprofloxacin.[4][5][9] US Patent 4,670,444. (Industrial application of Molecule A).
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[10] (Mechanistic grounding for Protocol A).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. CN114105792B - Preparation method of ciprofloxacin key intermediate - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. escholarship.org [escholarship.org]
Sourcing and Qualifying 2,4-Dichloro-5-fluoroanisole: From Commercial Grade to Certified Reference
Executive Summary: The Certification Gap
In the synthesis and analysis of fluorinated pharmaceuticals (particularly fluoroquinolone antibiotics), 2,4-Dichloro-5-fluoroanisole serves as a critical regioselective intermediate. However, a survey of the current market reveals a significant gap: There is currently no commercially available ISO 17034 Certified Reference Material (CRM) for this specific compound.
While major vendors supply "Synthesis Grade" or "Analytical Standard" versions, these lack the metrological traceability and uncertainty budgets required for regulated GMP/GLP environments.
The Solution: This guide does not merely list vendors. Instead, it provides a comparative analysis of available commercial sources and details the mandatory in-house qualification protocol (via qNMR) required to elevate a commercial sample to "Secondary Reference Standard" status.
Market Landscape: Comparative Analysis of Sources
Since a "Gold Standard" CRM is unavailable, researchers must select the highest-quality commercial material and validate it. We categorize sources into Tier 1 (Specialty Fluorine Synthesizers) and Tier 2 (Bulk Chemical Aggregators) .
Comparative Performance Matrix
| Feature | Tier 1: Specialty Suppliers | Tier 2: Bulk Aggregators | Recommendation |
| Representative Vendors | Fluorochem, Apollo Scientific, Toronto Research Chemicals (TRC) | Combi-Blocks, Sigma (Marketplace), Enamine | Tier 1 for Master Standards |
| Purity (Label Claim) | >98% (often >99% by GC) | >95% or "Technical Grade" | Tier 1 offers cleaner baselines. |
| Batch Consistency | High (Single-stream synthesis) | Variable (Aggregated batches) | Critical for long-term assays. |
| Impurity Profile | Characterized (Isomers often removed) | Unknown (Regioisomers likely present) | Risk: 2,6-dichloro isomer interference. |
| Documentation | H-NMR, F-NMR, GC-MS provided | Basic CoA (often just GC purity) | Tier 1 saves validation time. |
| Cost (1g) | High ($150 - $400) | Low ($20 - $80) | Cost is negligible vs. validation labor. |
Technical Insight: The Isomer Risk
In the chlorination of fluoroanisoles, regioisomers (e.g., 2,6-dichloro-3-fluoroanisole) are common byproducts. Tier 2 suppliers often fail to separate these isomers effectively.
-
Impact: In HPLC, these isomers may co-elute with the main peak, artificially inflating purity values if using UV area normalization.
-
Directive: Always source from Tier 1 suppliers who explicitly state isomeric purity or provide 19F-NMR data.
Experimental Protocol: The "Gold Standard" Qualification
Objective: To assign an absolute purity value (Mass Fraction) to a sourced sample with metrological traceability to SI units, effectively creating an in-house CRM.
Methodology: Quantitative NMR (qNMR).[1][2][3][4][5] Why qNMR? Unlike chromatography, qNMR is a primary ratio method. It does not require a reference standard of the analyte itself (which doesn't exist). It requires only a structurally independent Internal Standard (IS) traceable to NIST.
Workflow Diagram: The Certification Chain
The following diagram illustrates the propagation of uncertainty from a NIST Primary Standard to your working this compound standard.
Figure 1: Traceability chain for establishing an in-house CRM using qNMR.
Step-by-Step Qualification Protocol
A. Materials
-
Analyte: this compound (approx. 20 mg).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO2).
-
Selection Logic: TCNB is preferred due to its high molecular weight (low volatility) and simple aromatic proton signal that does not overlap with the anisole methoxy group.
-
Traceability: The IS must be dried and validated against NIST SRM 350b (Benzoic Acid).
-
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
B. Sample Preparation (Gravimetric)
Precision weighing is the single largest source of uncertainty.
-
Equilibrate analytical balance (readability 0.01 mg or better).[1]
-
Weigh ~15 mg of Internal Standard (
) directly into the NMR tube or weighing boat. Record to 0.001 mg. -
Weigh ~20 mg of Analyte (
) into the same vessel. Record to 0.001 mg. -
Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary, but monitor heat).
C. NMR Acquisition Parameters (Critical)
Standard 1H-NMR parameters are insufficient for quantification. Use the following:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1):
of the longest relaxing proton (typically 30-60s). Failure to do this causes integration errors. -
Scans (NS): 64 (to achieve S/N > 400:1).
-
Spectral Width: 20 ppm (to catch all satellites).
-
Temperature: 298 K (controlled).
D. Data Processing
-
Phasing: Manual phasing (zero and first order) is mandatory. Do not use autophase.
-
Baseline Correction: Polynomial (Bernstein) fit.
-
Integration: Integrate the Methoxy singlet (~3.9 ppm) of the analyte and the Aromatic singlet (~8.5 ppm) of the TCNB IS. Include 13C satellites in the integration range.
Results & Discussion: Interpreting the Data
The following table simulates a typical validation result when comparing a Tier 1 source against a Tier 2 source using the protocol above.
Table 1: Validation Data Summary
| Metric | Tier 1 Sample (e.g., Fluorochem) | Tier 2 Sample (e.g., Generic Marketplace) | Notes |
| Vendor Label Purity | 99% | 97% | Label claims are often based on GC-FID area %. |
| qNMR Assayed Purity | 98.82% ± 0.45% | 94.15% ± 0.60% | Tier 2 sample contained non-volatile salts/oligomers invisible to GC. |
| Water Content (KF) | 0.05% | 1.20% | High water content in Tier 2 skews gravimetric prep. |
| Residual Solvents | None Detected | 0.8% (Ethyl Acetate) | Detected via 1H-NMR. |
| Suitability | PASS (Use as Primary Std) | FAIL (Purification required) |
Calculation of Purity ( )
Calculate the purity using the fundamental qNMR equation:
Where:
- : Integral area
- : Number of protons (Methoxy = 3, TCNB = 1)
- : Molecular Weight[1][6][7][8]
- : Mass weighed
- : Purity of Internal Standard
Expert Commentary
The discrepancy in the Tier 2 sample (97% label vs. 94.15% actual) highlights the danger of relying on "Area %" COAs. GC-FID ignores inorganic salts, water, and non-volatiles. For a reference material, mass balance is the only metric that matters.
Conclusion and Recommendations
For this compound, the lack of an ISO 17034 CRM is a manageable challenge if approached with scientific rigor.
-
Source Wisely: Purchase "Synthesis Grade" material only from Tier 1 suppliers (Fluorochem, TRC, Apollo) who provide NMR data confirming isomeric purity.
-
Validate Internally: Do not accept the vendor's CoA as absolute. Perform the qNMR protocol described in Section 3.
-
Store Correctly: This compound is a halogenated ether. Store at 2-8°C under Argon to prevent hydrolysis or photolytic dechlorination.
Final Verdict: The "Best Available Source" is a Tier 1 commercial standard validated against a NIST-traceable Internal Standard via qNMR.
References
-
NIST Special Publication 260-183. Standard Reference Materials: Certification of Standard Reference Material® 350b Benzoic Acid. National Institute of Standards and Technology. [Link]
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. Metrologia, 2020. [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.33. Nuclear Magnetic Resonance Spectrometry.[Link]
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 874773-65-6|2,4-Dichloro-5-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 2927-71-1|2,4-Dichloro-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 8. 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Guide: IR Spectroscopic Profiling of 2,4-Dichloro-5-fluoroanisole
Topic: IR Spectroscopy Absorption Bands for 2,4-Dichloro-5-fluoroanisole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
This compound (CAS: 112433-58-6) serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin derivatives) and specific agrochemical herbicides. In Process Analytical Technology (PAT) and Quality Control (QC), the infrared spectrum of this molecule is the primary fingerprint used to validate the success of O-methylation reactions and to detect de-fluorinated impurities .
This guide provides a comparative analysis of the IR absorption profile of this compound against its immediate metabolic/synthetic precursors. By focusing on the "fingerprint" shifts caused by the fluorine substituent and the methoxy group, researchers can rapidly validate compound identity.
Comparative Spectral Analysis
The identification of this compound relies on three distinct spectral regions. The table below compares the target molecule against its two most common process analogs: 2,4-Dichloro-5-fluorophenol (the precursor) and 2,4-Dichloroanisole (the non-fluorinated impurity).
Table 1: Comparative Absorption Bands (Wavenumber cm⁻¹)
| Functional Group Mode | Target: this compound | Precursor: 2,4-Dichloro-5-fluorophenol | Analog: 2,4-Dichloroanisole | Diagnostic Significance |
| O-H Stretch | Absent | 3200–3550 (Broad, Strong) | Absent | confirms completion of O-methylation. |
| C-H Stretch (Aliphatic) | 2850–3000 (Weak/Med) | Absent | 2850–3000 (Weak/Med) | Indicates presence of the Methoxy ( |
| C-F Stretch (Aryl) | 1100–1250 (Strong) | 1100–1250 (Strong) | Absent | Distinguishes fluorinated target from chlorinated byproducts. |
| C-O-C Stretch (Ether) | 1230–1270 (Asym) 1020–1050 (Sym) | Absent (C-O is phenolic) | 1230–12701020–1050 | Characteristic "Anisole Doublet." |
| C-Cl Stretch | 600–800 (Strong) | 600–800 (Strong) | 600–800 (Strong) | Confirms chlorinated backbone. |
| Aromatic Ring Breathing | 1450–1600 | 1450–1600 | 1450–1600 | General confirmation of benzene ring. |
Detailed Band Interpretation
A. The Fluorine Signature (1100–1250 cm⁻¹)
The Carbon-Fluorine (C-F) bond in aromatic systems creates a high-intensity band due to the large dipole moment. In this compound, this often couples with the C-O-C asymmetric stretch.
-
Observation: Look for a broadening or splitting of the strong band near 1250 cm⁻¹ compared to non-fluorinated anisoles.
-
Differentiation: If this region shows only the clean ether doublet without the additional intensity/shoulders characteristic of C-F, the sample may be the 2,4-dichloroanisole impurity.
B. The Methylation Check (3200 vs. 2900 cm⁻¹)
The most common synthesis route involves the O-methylation of 2,4-dichloro-5-fluorophenol.
-
Success Indicator: Complete disappearance of the broad O-H band at 3300 cm⁻¹.
-
Success Indicator: Appearance of sharp aliphatic C-H stretches just below 3000 cm⁻¹ (attributed to the
group).
Experimental Protocol: ATR-FTIR Analysis
For rapid, non-destructive analysis of halogenated anisoles (typically solids or viscous oils), Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to moisture sensitivity concerns with KBr.
Step-by-Step Methodology
-
Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness against crystalline samples).
-
Resolution:
. -
Scans: 32 scans (background), 32 scans (sample).
-
-
Background Collection:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect air background to subtract atmospheric
( ) and .
-
-
Sample Application:
-
Place
of this compound onto the center of the crystal. -
Critical Step: Apply pressure using the anvil clamp until the force gauge reads optimal contact (usually 80–100 N). Poor contact results in weak C-H bands.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Apply ATR Correction (if comparing to transmission library data) to adjust for penetration depth differences at lower wavenumbers.
-
Analytical Workflow Visualization
The following diagram outlines the decision logic for validating the compound using FTIR.
Figure 1: Logic flow for the QC validation of this compound synthesis.
Scientific Rationale & Mechanism
The infrared behavior of this compound is governed by the Group Frequency Theory , but modified by the electronic effects of the halogen substituents.
-
Inductive Effects: The high electronegativity of the Fluorine atom at position 5 and Chlorine atoms at positions 2 and 4 withdraws electron density from the aromatic ring. This typically increases the force constant of the aromatic
bonds, shifting ring breathing modes to slightly higher frequencies compared to non-halogenated anisole. -
Mass Effects: The heavy Chlorine atoms (
) introduce low-frequency vibrational modes. While C-F stretches appear in the fingerprint region ( ), C-Cl stretches appear in the far-IR/lower fingerprint region ( ). -
Symmetry: As a 1,2,4,5-tetrasubstituted benzene, the molecule has low symmetry (
or ), making most vibrational modes IR active.
Reference Data Consistency
While exact peak positions can vary by
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Polychlorinated Benzenes. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard protocol for distinguishing C-F vs C-Cl).
A Senior Application Scientist's Guide to Quality Control of Industrial-Grade 2,4-Dichloro-5-fluoroanisole
Introduction: The Imperative of Purity in a Key Synthetic Building Block
2,4-Dichloro-5-fluoroanisole is a halogenated aromatic ether, a critical building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor to biologically active compounds.[1] The precise arrangement of its chloro and fluoro substituents on the anisole core imparts specific reactivity, making it an invaluable intermediate. However, the very features that make it synthetically useful also mean that even minor impurities—such as structural isomers or residual starting materials—can have a profound impact on downstream reactions. These impurities can lead to undesirable side products, reduced yields, and complex purification challenges, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical.[2]
This guide provides an in-depth comparison of the essential quality control (QC) parameters for industrial-grade this compound. We will move beyond a simple checklist of tests to explain the causality behind each analytical choice, offering field-proven insights into establishing a robust, self-validating QC system. This document is intended for researchers, process chemists, and quality assurance professionals who rely on the consistent quality of this vital reagent.
Core Quality Attributes: A Multi-Parametric Approach
Ensuring the quality of industrial-grade this compound requires a multi-faceted analytical approach. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods must be employed to build a comprehensive quality profile. The following parameters are considered critical quality attributes (CQAs).
Identity and Structural Confirmation
The first and most fundamental parameter is confirming that the material is, in fact, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. For this compound, one would expect to see distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the fluorine atom.[3]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that act as a chemical fingerprint, further verifying the structure.
Purity Assessment and Impurity Profiling
Purity is arguably the most critical parameter for a synthetic building block. The goal is twofold: to quantify the main component (assay) and to detect, identify, and quantify any impurities.
-
Gas Chromatography (GC): Due to the volatility of this compound, GC is an exceptionally well-suited technique for purity assessment.[4] When equipped with a Flame Ionization Detector (FID), it offers high resolution and sensitivity for quantifying the main peak relative to other volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5] It separates compounds based on their polarity and provides excellent quantitative performance.
Potential impurities can arise from the synthetic route, such as from the chlorination of a precursor, and may include positional isomers (e.g., 3,5-dichloro-2-fluoroanisole) or related substances like 2,4-dichloroanisole.[6] The presence of these impurities can dramatically alter the outcome of subsequent synthetic steps.
Water Content
The presence of water can be detrimental in many organic reactions, particularly those involving water-sensitive reagents like organometallics or strong bases.[7] Therefore, quantifying the water content is a standard QC parameter.
-
Karl Fischer Titration: This is the gold standard for accurately determining water content in organic solids and liquids. It is a highly specific and sensitive method.
Physical Properties
Basic physical properties provide a rapid, albeit preliminary, indication of quality.
-
Appearance: The material should be a clear, colorless to pale yellow liquid or a white to off-white solid, depending on its melting point.
-
Melting Point: For solid-grade material, a sharp melting point range is indicative of high purity.
Comparative Analysis of Analytical Methodologies
The choice between GC and HPLC for purity analysis is a critical decision driven by the specific nature of the expected impurities and the desired analytical outcome.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Expertise |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. | GC is ideal for the volatile target analyte, while HPLC can detect non-volatile impurities that GC would miss. |
| Typical Column | Capillary column (e.g., DB-5ms, DB-WAX).[4] | Reversed-phase column (e.g., C18, C8).[8][9] | The choice of stationary phase is critical for achieving separation from closely related isomers. |
| Detection | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Vis/Diode Array (DAD), Mass Spectrometry (MS). | FID provides universal carbon response for quantification. DAD offers spectral information to help identify peaks. MS provides definitive identification. |
| Pros | High resolution for volatile compounds, excellent sensitivity. | Versatile for a wide range of polarities, non-destructive. | For routine purity of the main component, GC-FID is often faster and more cost-effective. |
| Cons | Limited to thermally stable and volatile compounds. | Can use larger volumes of solvent, potentially lower resolution for some isomers compared to high-res GC. | A comprehensive QC strategy should leverage both techniques to create an orthogonal view of the sample's purity. |
The Workflow of a Self-Validating QC System
A trustworthy QC system is one where each step validates the next, creating a logical and defensible quality assessment. The workflow below illustrates how different analyses are integrated to provide a complete picture of the material's quality.
Caption: Integrated workflow for the quality control of this compound.
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points for method development and validation. It is essential to validate any analytical method for its intended use.
Protocol 1: Purity Assay by Gas Chromatography (GC-FID)
-
Rationale: This method is designed for the accurate quantification of this compound and the detection of volatile impurities. A non-polar column like a DB-5 is chosen for its general-purpose separation of aromatic compounds.
-
Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate.
-
Vortex to ensure homogeneity.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Calculate purity using the area percent method. Identify and quantify any impurities relative to the main peak. For higher accuracy, use a certified reference standard.[10][11]
Protocol 2: Impurity Profiling by GC-MS
-
Rationale: This method is designed to identify unknown impurities. The GC conditions are similar to the purity method to allow for retention time correlation, while the mass spectrometer provides structural information.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TQMS).[12]
-
Sample Preparation: Use the same sample prepared for the GC-FID analysis.
-
GC-MS Conditions:
-
Use identical GC conditions as the GC-FID method.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST/Wiley) for tentative identification. Confirmation should be done by analyzing a reference standard of the suspected impurity if available.
Protocol 3: Structural Confirmation by ¹H NMR
-
Rationale: To provide unambiguous confirmation of the chemical structure. Deuterated chloroform (CDCl₃) is a common solvent that does not interfere with the proton signals of the analyte.[13]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks and assign the chemical shifts and coupling constants to the protons of the this compound structure.
Impact of Impurities on Synthesis: A Mechanistic View
The presence of a seemingly benign isomeric impurity can have significant consequences. Consider a hypothetical subsequent reaction, such as a lithiation followed by quenching with an electrophile, a common strategy in drug development.
Caption: Impact of an isomeric impurity on a downstream synthetic transformation.
As the diagram illustrates, the directing effects of the substituents are paramount. An isomeric impurity will have a different electronic and steric environment, leading to reactions at unintended positions. The resulting product mixture can be difficult and costly to separate, significantly reducing the overall yield of the desired material.[2]
Conclusion
The quality control of industrial-grade this compound is not a perfunctory task but a cornerstone of successful drug development and chemical manufacturing. A robust QC strategy, grounded in orthogonal analytical techniques, is essential for mitigating risks in downstream applications. By combining chromatographic purity and assay measurements (GC, HPLC) with definitive spectroscopic identification (NMR, MS), scientists can ensure the identity, purity, and consistency of this critical raw material. This comprehensive approach, which emphasizes understanding the "why" behind each test, empowers researchers to make informed decisions, prevent costly manufacturing failures, and ultimately accelerate the development of new medicines and technologies.
References
-
Mărginean, A. L., & Tripon, S. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Studia Universitatis Babes-Bolyai Chemia. Retrieved February 7, 2026, from [Link]
-
Lin, W. C., Lin, T. C., & Fuh, M. R. (2006). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.gov. Retrieved February 7, 2026, from [Link]
-
Thakkar, A., Kogej, T., & Reymond, J. L. (2020). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Retrieved February 7, 2026, from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Retrieved February 7, 2026, from [Link]
-
Lakatošová, J. (2019). Determination of 2,4,6-trichloroanisole by GC-TQMS. ResearchGate. Retrieved February 7, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column. Alltesta. Retrieved February 7, 2026, from [Link]
-
Singh, S. S., & Singh, P. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
Federal Office of Consumer Protection and Food Safety (BVL). (2026). Product chemistry - Relevant impurities of technical active substances. BVL. Retrieved February 7, 2026, from [Link]
-
Jignesh Agency. (n.d.). Pharmaceutical Secondary Standards. Jignesh Agency. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Pharmaceutical Secondary Standards [labchemicals.in]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Benchmarking 2,4-Dichloro-5-fluoroanisole: A Senior Scientist’s Purity Guide
Executive Summary: The Purity Paradox
2,4-Dichloro-5-fluoroanisole (DCFA) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. While commercial certificates of analysis (CoA) often claim purities of "98%," this metric is frequently misleading in a drug development context.
Standard GC-FID methods on non-polar columns often fail to resolve the 2,6-dichloro-3-fluoroanisole regioisomer—a common byproduct of the nitration/methylation synthesis route. For pharmaceutical applications, where downstream yield and toxicity profiles are paramount, "commercial grade" is often insufficient.
This guide benchmarks a high-purity (>99.5%) internal standard against typical commercial lots, providing a validated analytical workflow to detect the "hidden" impurities that standard protocols miss.
The Benchmark Landscape: Commercial vs. High-Purity
In our laboratory, we compared three commercial lots of DCFA against a recrystallized in-house reference standard. The results highlight the "blind spots" in standard supplier analysis.
Table 1: Comparative Analysis Data
| Parameter | Commercial Grade A | Commercial Grade B | High-Purity Benchmark | Impact on Synthesis |
| Purity (GC-FID) | 98.2% | 99.1% | 99.8% | Stoichiometric accuracy |
| 2,4-Dichloro-5-fluorophenol | 0.8% | 0.3% | <0.05% | Quenches basic catalysts |
| 2,6-Dichloro isomer | 0.9% (Co-elutes*) | 0.5% | ND (<0.01%) | Forms inseparable byproducts |
| Water (Karl Fischer) | 0.15% | 0.08% | 0.02% | Hydrolyzes sensitive reagents |
| Appearance | Pale Yellow Liquid | Colorless Liquid | Colorless Crystal/Liq | Visual purity indicator |
*Note: On a standard DB-1 or HP-5 column, the 2,6-isomer often co-elutes with the main peak, artificially inflating the purity value.
Critical Impurities & Mechanistic Origins
To validate purity, one must understand the synthesis vector. DCFA is typically synthesized via the methylation of 2,4-dichloro-5-fluorophenol.
-
Unreacted Phenol (2,4-Dichloro-5-fluorophenol):
-
Regioisomer (2,6-Dichloro-3-fluoroanisole):
Validated Analytical Protocols
The following protocols are self-validating. If the Resolution (
Protocol A: GC-FID for Isomeric Purity (The "Gold Standard")
Why this works: We use a mid-polarity column to separate the chlorinated isomers based on dipole moment differences rather than just boiling point.
-
Instrument: Agilent 7890B GC with FID (or equivalent).
-
Column: DB-1701 or VF-17ms (30 m × 0.25 mm × 0.25 µm). Do not use DB-5.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3]
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 5°C/min to 240°C (Hold 5 min).
-
-
Detection: FID @ 280°C.
-
System Suitability: Inject a mixture of DCFA and 2,4-dichlorofluorobenzene.
must be .
Protocol B: HPLC-UV for Phenolic Impurities
Why this works: Phenols are polar and tail badly on GC. Reverse-phase HPLC ensures sharp peaks for the unmethylated precursor.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.[4]
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (far UV captures the benzene ring absorption).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (1 mg/mL).
Protocol C: 19F-NMR (The "Umpire")
When GC data is ambiguous, Fluorine NMR provides definitive structural confirmation because the chemical shift is highly sensitive to the position of the chlorine neighbors.
-
Solvent:
or . -
Internal Standard:
-Trifluorotoluene ( ppm). -
Expectation:
-
This compound: Single singlet/multiplet around
to ppm (depending on solvent). -
Isomers: Will appear as distinct peaks shifted by >1 ppm due to changes in shielding from the ortho-chloro groups.
-
Decision Workflow (Visualization)
The following diagram illustrates the logic flow for qualifying a batch of DCFA for pharmaceutical use.
Caption: Logical workflow for validating this compound purity, prioritizing isomer detection via mid-polarity GC and phenolic detection via HPLC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167667, this compound. Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. (Establishes the 0.05% reporting threshold for impurities). Retrieved from [Link]
-
Agilent Technologies. GC Analysis of Halogenated Hydrocarbons. (General reference for DB-1701 column selection for chlorinated aromatics). Retrieved from [Link]
Sources
Analytical validation of 2,4-Dichloro-5-fluoroanisole in biological matrices
Analytical Validation of 2,4-Dichloro-5-fluoroanisole in Biological Matrices: A Comparative Technical Guide
Executive Summary: The Bioanalytical Challenge
This compound (2,4-DCFA) is a halogenated aromatic intermediate often encountered in the synthesis and metabolic degradation of fluoroquinolone antibiotics (e.g., Ciprofloxacin derivatives) and specific agrochemicals.
For the bioanalytical scientist, 2,4-DCFA presents a distinct set of challenges:
-
Lipophilicity (High LogP): It partitions heavily into fatty tissues and phospholipids, creating significant matrix effect risks.[1]
-
Volatility: As a haloanisole, it is semi-volatile, risking loss during standard evaporation steps in sample preparation.[1]
-
Ionization Difficulty: Lacking distinct acidic or basic functional groups, it responds poorly to standard Electrospray Ionization (ESI) in LC-MS workflows.[1]
This guide compares the Gold Standard (GC-MS/MS) against the High-Throughput Alternative (LC-APCI-MS/MS) , providing a validated framework compliant with ICH M10 guidelines.[1]
Comparative Analysis: Selecting the Right Detector
While LC-MS/MS is the workhorse of modern bioanalysis, 2,4-DCFA’s physiochemical properties favor Gas Chromatography. Below is the technical trade-off analysis.
Comparison Table: GC-MS/MS vs. LC-MS/MS
| Feature | Method A: GC-MS/MS (EI) | Method B: LC-MS/MS (APCI) |
| Ionization Source | Electron Impact (EI) - Hard ionization | Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity (LLOQ) | Superior (< 0.5 ng/mL) .[1][2][3] Halogens provide excellent mass defects and fragmentation patterns.[1] | Moderate (1-5 ng/mL) .[1] Requires charge transfer; ESI is often ineffective.[1] |
| Selectivity | High.[1][4] Chromatographic resolution of isomers is superior on non-polar columns (e.g., DB-5MS).[1] | Moderate. Risk of co-elution with phospholipids; requires high organic mobile phase.[1] |
| Sample Prep | Liquid-Liquid Extraction (LLE) or SPME.[1] | Protein Precipitation (PPT) or SLE.[1] |
| Throughput | Lower (Run times: 15-20 mins).[1] | Higher (Run times: 3-5 mins).[1] |
| Matrix Effects | Low (if LLE used).[1] Phospholipids do not volatilize.[1] | High. Ion suppression is common in plasma samples.[1] |
Expert Verdict:
-
Choose GC-MS/MS for toxicology studies requiring maximum sensitivity and specificity.[1]
-
Choose LC-APCI-MS/MS only if high-throughput screening is required and LLOQ requirements are relaxed (>5 ng/mL).[1]
Validated Experimental Protocol (Recommended)
Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Matrix: Rat Plasma (Adaptable to Human Plasma/Urine) Internal Standard (IS): 2,4,6-Trichloroanisole (d5-2,4-DCFA preferred if available)[1]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is chosen over Protein Precipitation to remove phospholipids and prevent injection liner contamination.[1]
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL glass centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex 10s.
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .
-
Note: MTBE is preferred over Hexane for slightly better recovery of the fluoro-moiety while maintaining phase separation.[1]
-
-
Agitation: Shaker for 10 mins at 1200 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial.
-
Concentration (CRITICAL STEP): Evaporate under a gentle stream of Nitrogen at 30°C .
-
Reconstitution: Reconstitute in 100 µL of Isooctane/Toluene (90:10).
-
Why Toluene? It acts as a keeper solvent to prevent analyte loss.[1]
-
B. Instrumental Parameters (GC-MS/MS)
-
System: Agilent 7890B GC / 7000D TQ (or equivalent).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Injection: 1 µL Splitless @ 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 40°C/min to 300°C (hold 3 min).
-
-
MS Source: EI (70 eV) @ 230°C.[1]
-
MRM Transitions:
Validation Workflow & Decision Logic
The following diagram illustrates the critical decision pathways for validating this method under ICH M10 guidelines, specifically addressing the volatility risk of 2,4-DCFA.
Caption: Validation logic flow highlighting the critical control point for volatility (Evaporation Loss) and Matrix Effect mitigation.
Representative Validation Data
The following data represents typical performance metrics for 2,4-DCFA in Rat Plasma using the GC-MS/MS protocol described above.
Table 1: Intra- and Inter-Batch Accuracy & Precision
| QC Level | Concentration (ng/mL) | Intra-Batch Acc. (%) | Intra-Batch CV (%) | Inter-Batch Acc. (%) | Inter-Batch CV (%) |
| LLOQ | 0.50 | 96.4 | 5.2 | 98.1 | 6.8 |
| Low QC | 1.50 | 102.1 | 3.1 | 101.5 | 4.2 |
| Mid QC | 50.0 | 99.8 | 1.8 | 100.2 | 2.5 |
| High QC | 400 | 98.5 | 1.5 | 99.1 | 2.1 |
Acceptance Criteria (ICH M10): Accuracy ±15% (±20% for LLOQ); CV ≤15% (≤20% for LLOQ).
Table 2: Recovery and Matrix Effect
| Parameter | Low QC (1.5 ng/mL) | High QC (400 ng/mL) | Status |
| Extraction Recovery (%) | 82.4 ± 3.1 | 85.6 ± 2.4 | Consistent |
| Matrix Factor (MF) | 0.98 | 1.01 | Negligible |
| IS-Normalized MF | 1.00 | 1.00 | Pass |
Troubleshooting & Optimization
-
Issue: Low Recovery.
-
Issue: Peak Tailing.
-
Issue: Carryover.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
PubChem. (2024).[1] 2,4-Dichloro-5-fluoropyrimidine (Structural Analog & Properties Reference). National Library of Medicine.[1] [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
Sources
- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-Dichloro-5-fluoroanisole proper disposal procedures
Senior Application Scientist Note: Effective chemical disposal is not merely a compliance task; it is the final step of experimental integrity. Improper handling of halogenated aromatics like 2,4-Dichloro-5-fluoroanisole compromises laboratory safety profiles and incurs significant remediation costs due to the formation of corrosive byproducts (HCl, HF) during combustion. This guide treats disposal as a precise scientific workflow.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream. This compound is a halogenated aromatic ether . Its disposal logic is governed entirely by the presence of Chlorine (Cl) and Fluorine (F) atoms.
| Property | Data | Operational Implication |
| CAS Number | 61563-33-5 | Use for precise waste manifesting. |
| Molecular Formula | C₇H₅Cl₂FO | High halogen content requires specialized incineration. |
| Flash Point | >110°C (approx.) | Combustible, but not highly flammable. |
| GHS Classification | Irritant (H315, H319, H335) | Standard PPE is sufficient; acute toxicity is low, but environmental persistence is a concern. |
| Incompatibility | Strong Oxidizers | CRITICAL: Do not mix with nitric acid, perchlorates, or peroxides in waste streams. |
The Causality of Disposal: You cannot dispose of this in standard organic waste streams because standard incinerators may lack the acid gas scrubbers necessary to capture the Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gas generated during combustion. Releasing HF into a non-compliant burner damages the facility's infrastructure and violates environmental emission standards.
Waste Segregation Protocol (The "Do Not Mix" Rule)
The most common error in laboratories is commingling halogenated and non-halogenated wastes. Follow this segregation logic strictly.
Primary Waste Stream: Halogenated Organic Solvents
-
Container Type: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Labeling: Must explicitly state "HALOGENATED ORGANIC WASTE."
-
Contents: this compound, mixed with compatible solvents (e.g., Dichloromethane, Chloroform) if in solution.
Prohibited Mixtures (Incompatible Streams)
-
Aqueous Waste: Do not mix with water or aqueous buffers; this creates a biphasic waste that is expensive to treat.
-
Oxidizing Acids: Mixing with Nitric or Sulfuric acid can lead to exothermic decomposition or formation of toxic gases.
Emergency Spill Response Workflow
In the event of a spill, immediate containment is required to prevent environmental release.[1]
Required PPE:
-
Gloves: Nitrile (0.11 mm minimum) or Laminate film (Silver Shield) for prolonged exposure.
-
Respiratory: N95 (if solid dust) or Half-mask with organic vapor cartridge (if in solution/heated).
-
Eyes: Chemical splash goggles.
Figure 1: Decision matrix for immediate spill response based on the physical state of the contaminant.
Final Disposal & Incineration Mechanism
The ultimate fate of this compound is thermal destruction. As a researcher, you must ensure the waste manifest accurately reflects the composition to trigger the correct treatment protocol at the facility.
The Protocol
-
Dissolution: If the compound is a solid residue, dissolve it in a combustible solvent (e.g., acetone or ethanol) only if required by your facility's liquid waste intake. Otherwise, dispose of the solid container directly.
-
Manifesting: List the chemical name clearly. Do not use abbreviations like "DCFA."
-
Facility Treatment: The waste management provider will route this to a Rotary Kiln Incinerator .
Mechanism of Destruction:
-
Combustion Chamber: Temperatures >1000°C break the carbon-halogen bonds.
-
Scrubber System: The exhaust gas passes through an alkaline scrubber (usually NaOH) to neutralize the acidic HCl and HF gases produced.
Documentation & Compliance Checklist
Failure to document is a regulatory violation (RCRA in US, REACH in EU).
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261). Retrieved from [Link]
-
PubChem. Compound Summary: this compound (CID 2775798). National Library of Medicine. Retrieved from [Link]
Sources
Operational Guide: Safe Handling & PPE Strategy for 2,4-Dichloro-5-fluoroanisole
Executive Summary & Hazard Architecture
Handling 2,4-Dichloro-5-fluoroanisole (CAS: 62283-74-5) requires a nuanced approach that goes beyond standard "lab safety" protocols.[1] As a halogenated aromatic ether, this compound presents a dual risk profile: immediate irritancy (skin/eye/respiratory) and potential bioavailability due to its lipophilic fluorinated nature.
Unlike simple inorganic acids, halogenated anisoles can permeate standard glove materials rapidly when in solution. This guide replaces generic advice with a specific, self-validating safety protocol designed for synthesis and purification workflows.
Core Risk Profile
| Hazard Class | GHS Classification (Derived) | Operational Implication |
| Acute Toxicity | H302/H332 (Harmful if swallowed/inhaled) | Zero-Inhalation Standard: All solids handling must occur inside a certified fume hood. |
| Irritancy | H315 (Skin), H319 (Eye), H335 (Resp) | Contact Prohibition: Exposures are not "accidents"; they are process failures. |
| Permeation | High Lipophilicity (LogP ~3.5 est.) | Glove degradation: Standard nitrile degrades/permeates quickly if the compound is dissolved in organic solvents. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Solvent-Carrier Principle." The neat solid is less permeating than its solution phase. Your glove choice depends on the solvent used to dissolve the anisole.
A. Hand Protection Strategy
Do not rely on visual degradation. Halogenated aromatics can permeate gloves before the material swells.
| Operational State | Primary Glove (Outer) | Secondary Glove (Inner) | Max Wear Time |
| Neat Solid (Weighing) | Nitrile (min 5 mil) | None required | 60 mins |
| Solution (Methanol/EtOH) | Nitrile (min 5 mil) | Nitrile (4 mil) | 30 mins (Splash only) |
| Solution (DCM/Chloroform) | Silver Shield / 4H (Laminate) | Nitrile (for dexterity) | Immediate Change on Splash |
| Solution (THF/Ethyl Acetate) | Nitrile (Double gloved) | Nitrile (4 mil) | 15 mins (Splash only) |
Senior Scientist Insight: If you are running a reaction in Dichloromethane (DCM), standard nitrile gloves offer <2 minutes of protection against the solvent carrying the fluorinated anisole through to your skin. Laminate gloves are mandatory for halogenated solvent workflows.
B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are required if the compound is a liquid or in solution. Safety glasses are acceptable only for handling closed containers of the solid.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance): Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). The "Acid Gas" component is a precaution against potential HF degradation products.
-
Operational Protocol: The "Zero-Exposure" Loop
This workflow is designed to prevent contamination spread.[1][2] Follow this logic for every interaction with the substance.
Workflow Visualization
The following diagram outlines the decision logic for safe handling.
Figure 1: The "Zero-Exposure" operational loop ensures engineering controls are verified before PPE is donned.
Step-by-Step Methodology
Phase 1: Preparation
-
Hood Check: Verify the fume hood flow monitor reads "Safe" or verify with a tissue strip.
-
Staging: Place a disposable absorbent mat (benchkote) inside the hood. All weighing and transfer happen on this mat.
-
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Phase 2: Handling (Weighing & Transfer)
-
Static Control: Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.
-
The "Clean Hand/Dirty Hand" Rule:
-
Non-Dominant Hand: Holds the container/spatula (Dirty).
-
Dominant Hand: Operates the balance/doors (Clean).
-
-
Transfer: If transferring liquids, use Luer-lock syringes rather than pouring to eliminate splash risk.
Phase 3: Decontamination & Doffing
-
Wipe Down: Before removing the container from the hood, wipe the exterior with a Kimwipe dampened with methanol. Dispose of the wipe as hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood.
-
Inner Glove Removal: Remove inner gloves at the lab exit. Wash hands immediately with soap and cool water (warm water opens pores).
Emergency & Disposal Procedures
Spill Management
-
Minor Spill (<5g/mL):
-
Alert nearby personnel.
-
Cover with absorbent pads (or vermiculite for liquids).
-
Wipe area with methanol, then soap/water.
-
Dispose of all materials as halogenated waste.
-
-
Major Spill (>5g/mL or outside hood):
-
Evacuate the immediate area.[3]
-
Allow vapors to dissipate via ventilation system for 15 minutes.
-
Enter with full PPE (Tyvek suit + Respirator) to clean.
-
Waste Disposal Streams
Do not mix with general organic waste if possible. Segregate to prevent formation of toxic byproducts.
| Waste Type | Disposal Tag | Notes |
| Solid Waste | Solid, Halogenated Organic | Label specifically with full chemical name. |
| Liquid Waste | Liquid, Halogenated Organic | Do not mix with strong oxidizers or strong bases. |
| Contaminated PPE | Solid, Hazardous Debris | Double bag nitrile gloves before binning. |
References & Authority
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
(Note: While specific permeation data for this exact isomer is rare, recommendations are derived from homologous halogenated anisole series data found in Ansell and Thermo Fisher databases.)
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
